molecular formula C2H3N3S B128144 1,2,3-Thiadiazol-5-amine CAS No. 4100-41-8

1,2,3-Thiadiazol-5-amine

货号: B128144
CAS 编号: 4100-41-8
分子量: 101.13 g/mol
InChI 键: PVGHNTXQMCYYGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Thiadiazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3S and its molecular weight is 101.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGHNTXQMCYYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193998
Record name 1,2,3-Thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-41-8
Record name 1,2,3-Thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4100-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4100-41-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-thiadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-THIADIAZOL-5-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1,2,3-thiadiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1,2,3-thiadiazole core is a significant pharmacophore in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Derivatives of this scaffold have shown potential as anticancer, antimicrobial, and herbicidal agents, as well as plant activators that induce systemic acquired resistance (SAR).[1][2] The unique arrangement of nitrogen and sulfur atoms in the 1,2,3-thiadiazole ring imparts specific electronic and steric properties that contribute to its diverse pharmacological profile. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-amino-1,2,3-thiadiazole and its derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of key synthetic pathways and workflows.

Core Synthetic Methodologies

The synthesis of the 5-amino-1,2,3-thiadiazole ring system can be broadly categorized into two main approaches: the construction of the thiadiazole ring from acyclic precursors and the modification of a pre-formed thiadiazole ring. This guide will focus on the most prevalent and versatile methods for the de novo synthesis of this important heterocyclic scaffold.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of 1,2,3-thiadiazoles.[3] It involves the reaction of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[3][4] For the synthesis of 5-amino-1,2,3-thiadiazole, a suitable starting material is the hydrazone of a cyano-containing compound.

Reaction Scheme:

Hurd_Mori_Synthesis cluster_reactants Reactants cluster_product Product reactant1 α-Hydrazono-α-cyanoacetic acid derivative product 5-Amino-1,2,3-thiadiazole reactant1->product Cyclization reactant2 SOCl₂ R1 R-C(=N-NH-R')-CN Thiadiazole 5-Amino-1,2,3-thiadiazole R1->Thiadiazole  Thionyl Chloride   SOCl2 SOCl₂

Figure 1: General scheme of the Hurd-Mori synthesis for 5-amino-1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for Hurd-Mori Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives [4][5][6]

  • Formation of the Hydrazone:

    • Dissolve the α-cyano ketone or ester (1.0 eq) and the desired hydrazine (e.g., semicarbazide hydrochloride, 1.1 eq) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium acetate (1.5 eq), to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and isolate the hydrazone product by filtration or extraction. Wash the product and dry it thoroughly.

  • Cyclization to the 1,2,3-Thiadiazole:

    • Suspend the dried hydrazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the cooled suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours (monitor by TLC).

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-amino-1,2,3-thiadiazole derivative.

Key Considerations:

  • The success of the Hurd-Mori reaction is highly dependent on the nature of the substituents on the hydrazone.[1]

  • Anhydrous conditions are crucial for the cyclization step to prevent the decomposition of thionyl chloride.

  • The reaction can be exothermic, so slow addition of thionyl chloride at low temperature is important for safety and to minimize side reactions.

Synthesis from Diazoacetonitrile

An industrially advantageous method for preparing the parent 5-amino-1,2,3-thiadiazole involves the reaction of diazoacetonitrile with a source of hydrogen sulfide.[7] This method avoids the use of explosive starting materials like 5-chloro-1,2,3-thiadiazole.

Reaction Scheme:

Diazoacetonitrile_Route cluster_reactants Reactants cluster_product Product reactant1 Diazoacetonitrile product 5-Amino-1,2,3-thiadiazole reactant1->product Cycloaddition reactant2 H₂S source Diazo N₂CHCN Thiadiazole 5-Amino-1,2,3-thiadiazole Diazo->Thiadiazole  Base   H2S H₂S / Base or Na₂S

Figure 2: Synthesis of 5-amino-1,2,3-thiadiazole from diazoacetonitrile.

Experimental Protocol: Synthesis of 5-Amino-1,2,3-thiadiazole from Diazoacetonitrile and Sodium Sulfide [7]

  • In a reactor, place 100 ml of a solution of diazoacetonitrile (0.05 mole) in methylene chloride.

  • Maintain the temperature of the mixture at -7 °C and stir.

  • To the stirred solution, add dropwise 100 ml of a 50%-ethanolic solution of anhydrous sodium sulfide (Na₂S) (3.90 g, 0.05 mole) over 30 minutes.

  • Continue stirring the resulting mixture at the same temperature for an additional 15 minutes.

  • The product, 5-amino-1,2,3-thiadiazole, will partially precipitate. Collect the precipitate by filtration.

  • Concentrate the filtrate to precipitate the remaining product from the mother liquor.

  • Combine the collected solids and dry to obtain the final product.

Safety Note: Diazoacetonitrile is explosive and sensitive to shock and pressure, especially in high concentrations. It is crucial to handle it in dilute solutions and avoid its isolation and concentration, particularly on a large scale.

Cyclization of Thiosemicarbazide Derivatives

Another versatile approach involves the cyclization of appropriately substituted thiosemicarbazide derivatives. This method is particularly useful for synthesizing 5-amino-1,3,4-thiadiazole derivatives, but under certain acidic conditions, can also lead to 1,2,3-thiadiazole isomers. The specific outcome of the cyclization (1,2,4-triazole, 1,3,4-thiadiazole, or 1,2,3-thiadiazole) is highly dependent on the reaction conditions and the nature of the substituents.[8][9][10][11]

Reaction Scheme:

Thiosemicarbazide_Cyclization cluster_reactant Reactant cluster_product Product reactant N-Acylthiosemicarbazide product 5-Amino-1,2,3-thiadiazole derivative reactant->product Acid-catalyzed cyclization Thiosemicarbazide R-CO-NH-NH-CS-NH-R' Thiadiazole Substituted 5-Amino-1,2,3-thiadiazole Thiosemicarbazide->Thiadiazole  H₂SO₄ or POCl₃  

Figure 3: Cyclization of thiosemicarbazide derivatives to form aminothiadiazoles.

Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization of Thiosemicarbazides [8][12]

  • A mixture of the corresponding carboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and phosphorus oxychloride (5 mL) is gently refluxed for 3 hours.[12]

  • After cooling, water (25 mL) is added slowly, and the reaction mixture is refluxed for an additional 3 hours and then filtered.[12]

  • The solution is neutralized with a concentrated potassium hydroxide solution.[12]

  • The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[12]

Note: While this protocol primarily yields 1,3,4-thiadiazoles, modifications in the acid catalyst and reaction conditions can influence the formation of other isomers. Careful characterization of the product is essential.

Quantitative Data Summary

The following tables summarize the reported yields and physical properties of 5-amino-1,2,3-thiadiazole and some of its derivatives synthesized via the methods described above.

Table 1: Synthesis of 5-Amino-1,2,3-thiadiazole

Starting MaterialReagentsSolventTemperature (°C)YieldReference
DiazoacetonitrileNa₂S, EthanolMethylene Chloride-7Not specified, 2.4 g from 0.05 mol[7]
DiazoacetonitrileNaHS, EthanolEthanol-3Not specified, 3.9 g from 0.07 mol[7]
DiazoacetonitrileH₂S, TriethylamineMethylene Chloride/n-Hexane~0Not specified, 5.3 g from 0.083 mol[7]

Table 2: Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives

DerivativeStarting MaterialsMethodYield (%)m.p. (°C)Reference
Methyl pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylateMethyl 5-oxopyrrolidine-3-carbothioate hydrazoneHurd-Mori94152-154[1]
Unsubstituted pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylateCorresponding hydrazoneHurd-Mori99218-220[1]
Various Pyrazolyl-1,2,3-thiadiazolesPyrazolyl-phenylethanone semicarbazonesHurd-MoriGood to ExcellentNot specified[5]
5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-BenzothiadiazolesAzides and NitrilesMulti-step55-91Various[13][14][15]

Experimental Workflows and Logical Relationships

The synthesis and evaluation of 5-amino-1,2,3-thiadiazole derivatives typically follow a structured workflow, from initial synthesis to biological screening.

Experimental_Workflow start Selection of Synthetic Route (e.g., Hurd-Mori, Diazoacetonitrile) synthesis Synthesis of 5-Amino-1,2,3-thiadiazole or Derivative start->synthesis workup Reaction Work-up and Crude Product Isolation (Quenching, Extraction, Drying) synthesis->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization screening Biological Activity Screening (e.g., Anticancer, Antimicrobial assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Compound Optimization sar->optimization optimization->synthesis Iterative Refinement

Figure 4: General experimental workflow for the synthesis and evaluation of 5-amino-1,2,3-thiadiazole derivatives.

Potential Biological Signaling Pathways

While specific signaling pathways for many 5-amino-1,2,3-thiadiazole derivatives are still under investigation, their reported biological activities suggest potential interactions with key cellular processes. For instance, their anticancer properties may involve the modulation of pathways related to cell proliferation, apoptosis, and cell cycle control.

Biological_Activity thiadiazole 5-Amino-1,2,3-thiadiazole Derivative anticancer Anticancer Activity thiadiazole->anticancer antimicrobial Antimicrobial Activity thiadiazole->antimicrobial plant_activator Plant Activator thiadiazole->plant_activator proliferation Inhibition of Cell Proliferation anticancer->proliferation apoptosis Induction of Apoptosis anticancer->apoptosis cell_wall Disruption of Cell Wall Synthesis antimicrobial->cell_wall protein_synthesis Inhibition of Protein Synthesis antimicrobial->protein_synthesis sar_pathway Induction of Systemic Acquired Resistance (SAR) Pathway plant_activator->sar_pathway

Figure 5: Potential biological activities and associated mechanisms of 5-amino-1,2,3-thiadiazole derivatives.

Conclusion

The synthesis of 5-amino-1,2,3-thiadiazole and its derivatives offers a rich field of study for chemists and drug development professionals. The Hurd-Mori synthesis and the reaction of diazoacetonitrile with sulfur reagents are robust and versatile methods for accessing this important heterocyclic core. The choice of synthetic route depends on the desired substitution pattern, scalability, and safety considerations. The diverse biological activities exhibited by these compounds underscore their potential as lead structures in the development of new pharmaceuticals and agrochemicals. Further exploration of their synthesis and biological mechanisms of action is warranted to fully harness their therapeutic and practical potential.

References

Spectroscopic Profile of 1,2,3-Thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-thiadiazol-5-amine. Due to the limited availability of direct experimental data for the unsubstituted parent compound, this document leverages data from closely related derivatives to project the expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the structural elucidation of this heterocyclic scaffold.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an amino group at the 5-position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of published data for its derivatives and related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5Singlet1HH-4
~5.0 - 6.0Broad Singlet2H-NH₂

Note: The chemical shift of the amine protons can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 160C-5
~125 - 135C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (asymmetric and symmetric)
~1650 - 1600MediumN-H bending (scissoring)
~1550 - 1450Medium-StrongC=N and C=C ring stretching
~1300 - 1200MediumC-N stretching
~900 - 800MediumRing vibrations
~700 - 600MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonFragmentation Pathway
101[M]⁺Molecular Ion
73[M - N₂]⁺Loss of nitrogen
46[M - N₂ - HCN]⁺Subsequent loss of hydrogen cyanide

Studies on 4,5-disubstituted 1,2,3-thiadiazoles indicate that the fragmentation pathway is not significantly altered by the nature of the amino group at the 5-position. The dominant fragmentation is expected to involve the loss of a neutral nitrogen molecule (N₂).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the spectrum would be recorded at an ionization energy of 70 eV. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains to be fully reported in the literature, the predictive data and generalized protocols presented herein offer a valuable starting point for researchers working with this compound and its derivatives. The structural insights gained from NMR, IR, and MS are crucial for advancing the development of novel therapeutics and functional materials based on the 1,2,3-thiadiazole scaffold.

An In-depth Technical Guide to 5-Amino-1,2,3-thiadiazole (CAS 4100-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

5-Amino-1,2,3-thiadiazole (CAS number 4100-41-8) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. As a versatile synthetic intermediate, it serves as a foundational scaffold for the development of a wide array of derivatives with potential therapeutic and biological activities. This technical guide provides a comprehensive overview of the known properties and safety data for 5-Amino-1,2,3-thiadiazole. Due to a notable scarcity of direct experimental data on its biological activities, this document extrapolates potential pharmacological applications from studies on structurally related thiadiazole isomers and derivatives. The guide includes summarized quantitative data, detailed experimental protocols for its synthesis, and visualizations of a representative synthetic workflow and a hypothetical biological signaling pathway to provide a foundational resource for future research and development.

Chemical and Physical Properties

5-Amino-1,2,3-thiadiazole is a solid, appearing as a dark yellow to dark brown powder. Its core structure consists of a five-membered aromatic ring containing one sulfur and three nitrogen atoms, with an amino group attached at the 5-position.

Table 1: Physical and Chemical Properties of 5-Amino-1,2,3-thiadiazole

PropertyValueReference
CAS Number 4100-41-8
Molecular Formula C₂H₃N₃S
Molecular Weight 101.13 g/mol
Appearance Dark yellow to dark brown powder
Melting Point 224-235 °C (decomposes)
Boiling Point 239.8 °C at 760 mmHg
SMILES NC1=CN=NS1
InChI Key PVGHNTXQMCYYGF-UHFFFAOYSA-N
Purity ≥98% (by HPLC)
Loss on Drying ≤0.5%

Safety and Toxicological Data

5-Amino-1,2,3-thiadiazole is classified as harmful if swallowed and is an irritant to the skin and eyes. It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be strictly followed when handling this substance.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementReference
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors or in a well-ventilated areaP280: Wear protective

An In-Depth Technical Guide to the Reactivity and Stability of the 1,2,3-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle, is a significant scaffold in medicinal chemistry, agriculture, and materials science.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][5][6] A comprehensive understanding of the ring's stability and reactivity is paramount for its effective application, particularly in drug design and development where such characteristics can influence synthesis, shelf-life, formulation, and in-vivo efficacy.[7] This guide provides a detailed overview of the core chemical properties of the 1,2,3-thiadiazole ring system.

Synthesis of the 1,2,3-Thiadiazole Ring

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic routes. The most classical and widely used methods are the Hurd-Mori and Lalezari cyclizations.[1][8] Modern approaches have also been developed to improve yields, broaden substrate scope, and employ milder, more environmentally friendly conditions.[9]

Key Synthetic Approaches:

  • Hurd-Mori Synthesis : This is a cornerstone method that typically involves the cyclization of hydrazones or semicarbazones possessing an α-methylene group with thionyl chloride (SOCl₂).[1][3][10] The reaction mechanism is believed to proceed through an attack of thionyl chloride on the hydrazone, followed by cyclization and elimination.[3]

  • Reactions of N-Tosylhydrazones : A significant improvement on the classical Hurd-Mori reaction involves the use of N-tosylhydrazones as starting materials. These can be reacted with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine, under metal-free conditions to yield 1,2,3-thiadiazoles.[5][9]

  • Three-Component Reactions : Efficient syntheses have been developed that combine multiple components in a single pot. For instance, the I₂/DMSO-mediated cross-coupling of enaminones, tosylhydrazine, and elemental sulfur provides 5-acyl-1,2,3-thiadiazoles in good yields.[9]

  • Photocatalytic Synthesis : Green chemistry approaches utilizing visible light and a photocatalyst can produce 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate (KSCN) under mild conditions.[1][9]

Hurd_Mori_Synthesis start Ketone (with α-methylene) step1 Formation of Semicarbazone start->step1 reagent1 Semicarbazide (or Hydrazine derivative) reagent1->step1 step2 Cyclization & Dehydration step1->step2 reagent2 Thionyl Chloride (SOCl₂) reagent2->step2 end_product 1,2,3-Thiadiazole step2->end_product Decomposition_Pathway thiadiazole 1,2,3-Thiadiazole intermediate Thiirene (Unstable Intermediate) thiadiazole->intermediate Heat (Δ) or UV Light (hν) byproduct N₂ thiadiazole->byproduct product Thioketene (Reactive) intermediate->product Rearrangement byproduct->intermediate - N₂ Base_Reaction thiadiazole 4-Substituted 1,2,3-Thiadiazole cleavage Ring Cleavage & N₂ Extrusion thiadiazole->cleavage base Strong Base (e.g., n-BuLi) base->cleavage intermediate Alkynylthiolate Anion Intermediate cleavage->intermediate trapping Nucleophilic Attack intermediate->trapping electrophile Electrophile (e.g., R-X) electrophile->trapping product 1-Alkynyl Thioether trapping->product

References

Hurd-Mori Synthesis for 1,2,3-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-thiadiazole derivatives is a significant focus in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[1][2] Among the various synthetic routes, the Hurd-Mori synthesis is a classical and widely employed method for constructing the 1,2,3-thiadiazole ring.[3][4] This technical guide provides an in-depth overview of the Hurd-Mori synthesis, including its mechanism, experimental protocols, quantitative data, and applications for researchers, scientists, and drug development professionals.

Core Principle

The Hurd-Mori synthesis involves the reaction of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂) to induce cyclization and form the 1,2,3-thiadiazole ring.[3][5][6] The starting hydrazones are typically derived from ketones, such as acyl or phenylsulfonyl hydrazones.[5] While thionyl chloride is the traditional reagent, modifications of this reaction utilize other sulfur reagents like sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂).[5]

Reaction Mechanism

The mechanism of the Hurd-Mori reaction is believed to proceed through the attack of thionyl chloride on the hydrazone. This is followed by an intramolecular cyclization and subsequent elimination of byproducts to yield the stable 1,2,3-thiadiazole aromatic ring.[5][6]

Hurd_Mori_Mechanism start Hydrazone with α-methylene group intermediate1 Initial Adduct start->intermediate1 + SOCl₂ socl2 Thionyl Chloride (SOCl₂) intermediate2 Cyclized Intermediate (Thiadiazoline-S-oxide) intermediate1->intermediate2 Intramolecular Cyclization product 1,2,3-Thiadiazole intermediate2->product Elimination byproducts Byproducts (e.g., HCl, H₂O, Semicarbazide residue) intermediate2->byproducts

Caption: Proposed mechanism for the Hurd-Mori synthesis.

Experimental Protocols

The synthesis is typically a two-step process: formation of the hydrazone intermediate, followed by the Hurd-Mori cyclization.

General Protocol for Hydrazone Formation
  • Dissolution : Dissolve the starting ketone (1.0 eq) and a hydrazide derivative (e.g., semicarbazide hydrochloride, 1.1 eq) in a suitable solvent like ethanol.[7]

  • Base Addition : Add a base, such as sodium acetate (1.5 eq), to the mixture.[1][7]

  • Reaction : Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Isolation : After completion, cool the reaction mixture and isolate the precipitated hydrazone product by filtration. Wash with cold solvent and dry under vacuum.

General Protocol for Hurd-Mori Cyclization
  • Suspension : Suspend the dried hydrazone (1.0 eq) in an appropriate solvent, such as dichloromethane (DCM) or dioxane.[7]

  • Cooling : Cool the suspension in an ice bath to 0°C.

  • Reagent Addition : Slowly add excess thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[2][7]

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Workup : Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extraction : Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-thiadiazole derivative.[7]

Example Protocol: Synthesis of Pyrrolo[2,3-d][1][7][8]thiadiazole-6-carboxylates[9]
  • Precursor : Hydrazone of methyl 5-thioxopyrrolidine-3-carboxylate with an N-methoxycarbonyl protecting group (7c).

  • Cyclization : The hydrazone precursor (7c) is dissolved in dichloromethane (CH₂Cl₂).

  • Conditions : Thionyl chloride (SOCl₂) is added while cooling the reaction mixture.

  • Reaction : The reaction proceeds smoothly to the fully aromatized thiadiazole (4c).

  • Isolation : The product is isolated after simple recrystallization.

  • Yield : 94%.[8]

Quantitative Data Summary

The yield of the Hurd-Mori synthesis is highly dependent on the substrate and reaction conditions. Electron-withdrawing groups on the precursor can significantly improve yields.[8][9]

Starting Material TypeReagentProduct TypeYield RangeReference
Pyrazolyl-phenylethanone semicarbazonesSOCl₂Pyrazolyl-1,2,3-thiadiazolesGood to Excellent[2][10]
Ionic liquid-supported hydrazonesSOCl₂Substituted 1,2,3-thiadiazoles80-91%[2]
N-tosylhydrazonesSulfur (S₈) + TBAIAryl 1,2,3-thiadiazoles44-98%[2]
N-alkyl pyrrolidine hydrazonesSOCl₂Pyrrolo-thiadiazoles15-25%[8]
N-carbamate pyrrolidine hydrazoneSOCl₂Pyrrolo-thiadiazole94%[8][9]
Acetophenone semicarbazonesSOCl₂4-Aryl-1,2,3-thiadiazolesGood[11]

Workflow and Troubleshooting

A systematic workflow and a logical approach to troubleshooting are crucial for successfully synthesizing 1,2,3-thiadiazole derivatives.

Experimental_Workflow start Start: Ketone with α-methylene group step1 Step 1: Hydrazone Formation (e.g., with Semicarbazide HCl) start->step1 step2 Step 2: Hurd-Mori Cyclization (Add Thionyl Chloride) step1->step2 step3 Step 3: Reaction Workup (Quench, Extract) step2->step3 step4 Step 4: Purification (Chromatography/Recrystallization) step3->step4 end End Product: 1,2,3-Thiadiazole Derivative step4->end

Caption: General experimental workflow for Hurd-Mori synthesis.

Low yields are a common issue in this synthesis. The following decision tree can help troubleshoot potential problems.

Troubleshooting_Logic start Problem: Low Yield q1 Is the starting hydrazone pure and does it have an active α-methylene group? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Purify/Verify Hydrazone Structure q1->a1_no No q2 Are high temperatures being used? a1_yes->q2 a2_yes Optimize: Lower temperature. High temps can be detrimental. q2->a2_yes Yes a2_no Check N-Protecting Group (if applicable) q2->a2_no No q3 Is the N-protecting group electron-donating? a2_no->q3 a3_yes Switch to Electron-Withdrawing Group (e.g., carbamate) to improve yield. q3->a3_yes Yes a3_no Consider alternative reagents (SCl₂, S₂Cl₂) or an improved protocol (e.g., TBAI/Sulfur). q3->a3_no No

Caption: Troubleshooting logic for low yields in the synthesis.[7]

Applications in Research and Drug Development

1,2,3-Thiadiazole derivatives are privileged structures in medicinal chemistry and agriculture. Their synthesis via the Hurd-Mori reaction is a key step in accessing compounds with significant biological activity.

  • Anticancer Agents : Certain 1,2,3-thiadiazole derivatives have been tested against tumor cell lines like MCF-7, showing potential as anticancer drugs.[2][11]

  • Antimicrobial and Antifungal Activity : The thiadiazole scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[1][2]

  • Plant Activators : A notable application is in agriculture, where derivatives like pyrrolo[2,3-d][1][7][12]thiadiazoles act as plant activators, inducing Systemic Acquired Resistance (SAR).[8][9] This process stimulates a plant's natural defense mechanisms against a broad range of pathogens.

Applications_Pathway synthesis Hurd-Mori Synthesis product 1,2,3-Thiadiazole Derivatives synthesis->product applications Biological Applications product->applications app1 Drug Development (Anticancer, Antiviral) applications->app1 app2 Agrochemicals (Plant Activators - SAR) applications->app2 app3 Materials Science applications->app3

Caption: From synthesis to application in drug development.

References

The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide to the Biological Potential of the 1,2,3-Thiadiazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-thiadiazole ring system, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the biological potential of the 1,2,3-thiadiazole core, with a particular focus on the emerging interest in the 1,2,3-thiadiazol-5-amine scaffold. While research on this specific amine-substituted isomer is still developing, this paper synthesizes the current understanding of the broader 1,2,3-thiadiazole class as a predictive framework for the potential of its 5-amino derivatives. We delve into the synthetic strategies, diverse pharmacological activities including anticancer, antimicrobial, and insecticidal properties, and the underlying mechanisms of action. This guide aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visual representations of synthetic and biological pathways to empower further research and development in this promising area of drug discovery.

Introduction: The 1,2,3-Thiadiazole Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. Among them, the five-membered thiadiazole ring system, containing one sulfur and two nitrogen atoms, exists in several isomeric forms, each with a unique pharmacological profile.[1][2] The 1,2,3-thiadiazole isomer has been identified as a privileged scaffold, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and insecticidal effects.[2] The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1][2]

The introduction of an amine group, particularly at the 5-position of the 1,2,3-thiadiazole ring, is a compelling strategy for modulating the scaffold's physicochemical properties and biological activity. The amino group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles. While much of the existing literature focuses on the more extensively studied 1,3,4-thiadiazole-2-amine derivatives, the exploration of the this compound scaffold represents a promising, albeit less chartered, frontier in drug discovery.

Synthesis of the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis . This robust and versatile method involves the [3+2] cycloaddition reaction of a hydrazone with thionyl chloride. The general workflow for this synthesis is depicted below.

Hurd_Mori_Synthesis Ketone α-Methylene Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Hydrazine Derivative (e.g., Semicarbazide) Hydrazine->Hydrazone Thiadiazole 1,2,3-Thiadiazole Derivative Hydrazone->Thiadiazole Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Figure 1: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Potential of 1,2,3-Thiadiazole Derivatives

Anticancer Activity

A significant body of research highlights the potent anticancer activity of 1,2,3-thiadiazole derivatives against a range of human cancer cell lines.[1] The mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization

Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Dimers Thiadiazole->Tubulin Binds to Microtubules Microtubule Assembly Thiadiazole->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Signaling pathway for tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.

3.1.2. Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,3-thiadiazole derivatives from the literature. It is important to note that these examples do not all contain the 5-amino substituent, but they demonstrate the potential of the core scaffold.

Compound ID/ReferenceCancer Cell LineIC₅₀ (µM)Reference
D-ring fused DHEA derivative 25T47D (Breast)0.058[1]
Adriamycin (Reference)T47D (Breast)0.04[1]
Combretastatin A-4 AnalogVarious0.0134 - 0.0866[1]

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives.

Antimicrobial Activity

Derivatives of thiadiazoles are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi. The 1,2,3-thiadiazole scaffold is a promising framework for the development of novel anti-infective agents.

3.2.1. Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives against various microbial strains. While specific data for this compound is limited, the data for related thiadiazole compounds is indicative of the scaffold's potential.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)Reference
Sparfloxacin-thiadiazole hybridS. epidermidis15.63[3]
Sparfloxacin-thiadiazole hybridM. luteus31.25[3]
2-Amino-1,3,4-thiadiazole derivativeS. aureus62.5[4]
2-Amino-1,3,4-thiadiazole derivativesVarious126 - 1024[3]

Table 2: In Vitro Antimicrobial Activity of Selected Thiadiazole Derivatives.

Insecticidal Activity

The 1,2,3-thiadiazole scaffold has also been explored for its potential in agriculture as a source of new insecticidal agents.

3.3.1. Quantitative Insecticidal Data

The table below summarizes the insecticidal activity of selected thiadiazole derivatives.

Compound ID/ReferenceInsect SpeciesActivityReference
N-tert-butyl-N,N′-diacylhydrazine derivative 118Plutella xylostella L.79% mortality at 200 µg/mL[2]
(E)-β-farnesene based carboxamide 120Myzus persicaeLC₅₀ = 33.4 µg/mL[2]
1,3,4-thiadiazole 5-fluorouracil acetamide IVeAphis craccivoraBetter than thiacloprid[5]

Table 3: Insecticidal Activity of Selected Thiadiazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological potential of 1,2,3-thiadiazole derivatives.

General Workflow for Anticancer Screening

Anticancer_Screening_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MCF-7, T47D) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (IC₅₀ determination) MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for in vitro anticancer screening.

4.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivative (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 1,2,3-thiadiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the contact and stomach toxicity of a compound against phytophagous insects.

  • Preparation of Test Solutions: Prepare a series of concentrations of the 1,2,3-thiadiazole derivative in a suitable solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a host plant into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish or a suitable container and introduce a known number of test insects (e.g., 10-20 larvae or adults).

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the LC₅₀ value (the concentration of the compound that causes 50% mortality).

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold is a rich source of biologically active molecules with demonstrated potential in oncology, infectious diseases, and crop protection. While the broader class of 1,2,3-thiadiazoles has been the subject of considerable research, the this compound subclass remains a relatively underexplored area with significant potential. The introduction of the 5-amino group offers a valuable handle for synthetic modification and for enhancing interactions with biological targets.

Future research should focus on:

  • Focused Synthesis: The development of efficient and diverse synthetic routes to a library of this compound derivatives.

  • Systematic Biological Evaluation: Comprehensive screening of these novel compounds against a wide range of cancer cell lines, microbial pathogens, and insect pests.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the thiadiazole ring and the amino group influence biological activity.

By pursuing these research avenues, the scientific community can unlock the full therapeutic and agrochemical potential of the this compound scaffold, paving the way for the development of a new generation of innovative and effective chemical agents.

References

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,2,3-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 5-amino-1,2,3-thiadiazole, a versatile heterocyclic compound utilized in medicinal chemistry and agrochemical development.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's melting point and solubility, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) or a key intermediate like 5-amino-1,2,3-thiadiazole are critical for its development. These properties influence formulation, stability, bioavailability, and synthetic pathway design.

The quantitative physical properties of 5-amino-1,2,3-thiadiazole are summarized below. It is important to note the discrepancy in the reported melting point values across different suppliers and databases, which may be attributable to differences in purity, crystalline form, or experimental methodology.

PropertyValueSource(s)
Molecular Formula C₂H₃N₃S[1][2]
Molecular Weight 101.13 g/mol [1][2][3]
Appearance Light yellow to brown crystalline powder[1][4][5][6]
Melting Point 142 °C (with decomposition)[1][6]
224-235 °C (with decomposition)[2][3][4][5][7]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO)[7]
Slightly soluble in Methanol[6][7]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible data. The following sections describe the protocols for determining the melting point and solubility of 5-amino-1,2,3-thiadiazole.

The melting point is a fundamental property used to identify a compound and assess its purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C.

Objective: To determine the temperature range over which 5-amino-1,2,3-thiadiazole transitions from a solid to a liquid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • 5-amino-1,2,3-thiadiazole sample, finely powdered

  • Spatula

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

  • Safety goggles

Procedure:

  • Sample Preparation: Place a small amount of the 5-amino-1,2,3-thiadiazole sample on a clean, dry surface. Gently push the open end of a capillary tube into the powder.[9]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down to the bottom.[10] The packed sample height should be approximately 1-2 mm.[11]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[9] Clamp the assembly in the Thiele tube containing heating oil.

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10 °C/min) can be used to find an approximate melting point.[10]

    • Allow the apparatus to cool.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute as the melting point is approached.[10]

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.[11]

    • T2: The temperature at which the entire sample has completely melted.[11]

    • The melting point is reported as the range from T1 to T2.

Solubility is a critical parameter for drug development, affecting absorption and formulation.[12] The principle of "like dissolves like" suggests that the polar amino group and heterocyclic nature of 5-amino-1,2,3-thiadiazole may confer solubility in polar solvents.[13]

Objective: To qualitatively determine the solubility of 5-amino-1,2,3-thiadiazole in various solvents.

Apparatus and Materials:

  • 5-amino-1,2,3-thiadiazole sample

  • Small test tubes and rack

  • Vortex mixer and/or sonicator

  • Graduated pipettes or analytical balance

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane)

  • Safety goggles and appropriate personal protective equipment

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of 5-amino-1,2,3-thiadiazole and place it into a clean, dry test tube.[14]

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[14]

  • Mixing: After each addition of solvent, vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution.[15]

  • Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved. If not, sonication for up to 5 minutes may be employed.[15]

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves, but some particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat the procedure for each solvent to be tested, using a fresh sample each time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like 5-amino-1,2,3-thiadiazole.

G cluster_prep Sample Preparation & Purity cluster_analysis Physical Property Analysis cluster_reporting Conclusion start Acquire/Synthesize Compound purity Assess Purity (e.g., HPLC, NMR) start->purity Initial Sample mp Melting Point Determination purity->mp sol Solubility Assay purity->sol data Analyze & Compare Data mp->data sol->data report Final Characterization Report data->report Compile Results

Caption: Workflow for the physical characterization of a chemical compound.

References

Tautomerism in Aminothiadiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. Aminothiadiazoles, a class of sulfur- and nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The tautomeric behavior of aminothiadiazole derivatives is a critical determinant of their therapeutic efficacy, influencing receptor binding, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of tautomerism in aminothiadiazole compounds, detailing the prevalent tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel aminothiadiazole-based therapeutic agents.

Introduction to Tautomerism in Aminothiadiazoles

The aminothiadiazole core, characterized by the presence of an amino group appended to a thiadiazole ring, is susceptible to various forms of tautomerism. The most common of these is the amino-imino tautomerism, which involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. Additionally, depending on the substitution pattern, other tautomeric forms such as thione-thiol and keto-enol tautomerism can also be observed. The position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents, the polarity of the solvent, temperature, and pH. A thorough understanding of these tautomeric phenomena is paramount in drug discovery, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Prevalent Tautomeric Forms in Aminothiadiazole Compounds

The structural diversity of aminothiadiazole derivatives gives rise to several possible tautomeric equilibria. The most frequently encountered forms are detailed below.

Amino-Imino Tautomerism

The hallmark of 2-aminothiadiazoles is the equilibrium between the amino and imino forms. For instance, 2-amino-1,3,4-thiadiazole can exist as the aromatic amino tautomer or one of two non-aromatic imino tautomers.

Figure 1: Amino-Imino Tautomerism in 2-Amino-1,3,4-Thiadiazole.
Thione-Thiol Tautomerism

In aminothiadiazole derivatives containing a thione group (C=S), a proton can migrate from a nitrogen atom to the sulfur atom, resulting in a thiol tautomer (C-SH). This is particularly relevant in compounds such as 5-amino-1,3,4-thiadiazole-2-thiol.

Figure 2: Thione-Thiol Tautomerism in 5-Amino-1,3,4-Thiadiazole-2-thiol.
Keto-Enol Tautomerism in Derivatives

When aminothiadiazole moieties are functionalized with substituents containing carbonyl groups, such as in certain Schiff bases or acylated derivatives, keto-enol tautomerism can occur. This involves the interconversion between a keto form (C=O) and an enol form (C=C-OH).

Factors Influencing Tautomeric Equilibrium

The delicate balance between different tautomers is influenced by a combination of intrinsic and extrinsic factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, in some aminothiadiazole derivatives, the more polar imino or keto forms are favored in polar solvents like DMSO and water, while the less polar amino or enol forms are more stable in nonpolar solvents like chloroform.[3]

Solvent_Influence Nonpolar_Solvent Nonpolar Solvent (e.g., Chloroform) Amino_Enol Amino / Enol Tautomer (Less Polar) Nonpolar_Solvent->Amino_Enol Favors Polar_Solvent Polar Solvent (e.g., DMSO, Water) Imino_Keto Imino / Keto Tautomer (More Polar) Polar_Solvent->Imino_Keto Favors Amino_Enol->Imino_Keto Equilibrium Shift

Figure 3: Influence of Solvent Polarity on Tautomeric Equilibrium.
Substituent Effects

The electronic properties of substituents on the aminothiadiazole ring or the amino group can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of protons and the basicity of nitrogen atoms, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the tautomeric preference.

Temperature and pH

Temperature can affect the tautomeric equilibrium by influencing the Gibbs free energy of the system. In many cases, the equilibrium constant is temperature-dependent. The pH of the medium is another critical factor, as protonation or deprotonation of the aminothiadiazole moiety can favor specific tautomeric forms.

Quantitative Analysis of Tautomeric Equilibrium

The following tables summarize computational data on the relative energies of 2-amino-1,3,4-thiadiazole tautomers in the gas phase and in various solvents. The amino tautomer (ATD) is consistently found to be the most stable form.

Table 1: Calculated Relative Energies (kcal/mol) of 2-Amino-1,3,4-Thiadiazole Tautomers in the Gas Phase

TautomerRelative Energy (kcal/mol)
Amino (ATD)0.00
Imino (ITD)7.5 - 10.0
Imino (ITO)12.0 - 15.0

Data compiled from computational studies.

Table 2: Calculated Relative Energies (kcal/mol) of 2-Amino-1,3,4-Thiadiazole Tautomers in Different Solvents

TautomerWaterDMSOTHF
Amino (ATD)0.000.000.00
Imino (ITD)6.0 - 8.56.5 - 9.07.0 - 9.5
Imino (ITO)10.5 - 13.011.0 - 13.511.5 - 14.0

Data compiled from computational studies.

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is employed to elucidate the tautomeric behavior of aminothiadiazole compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Aminothiadiazole Derivative NMR NMR Spectroscopy (1H, 13C, 15N) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis X_Ray X-ray Crystallography Synthesis->X_Ray DFT DFT Calculations (Relative Energies, Spectra Simulation) Synthesis->DFT Interpretation Tautomer Identification & Equilibrium Quantification NMR->Interpretation UV_Vis->Interpretation X_Ray->Interpretation DFT->Interpretation

Figure 4: Workflow for the Investigation of Tautomerism.
Experimental Protocols

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[4] The different tautomers will exhibit distinct chemical shifts for their respective protons and carbons.

  • Sample Preparation: Dissolve 5-10 mg of the aminothiadiazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire 1H, 13C, and, if possible, 15N NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1 relaxation time).

  • Data Analysis: Integrate the signals corresponding to the different tautomers. The ratio of the integrals of characteristic signals for each tautomer can be used to determine the tautomeric ratio in that particular solvent. For example, in amino-imino tautomerism, the integration of the NH2 signal of the amino form can be compared to the NH signal of the imino form.

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often have distinct absorption maxima (λmax).

  • Sample Preparation: Prepare a dilute solution of the aminothiadiazole compound in the solvent of interest. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: The presence of multiple absorption bands or a shift in λmax upon changing the solvent polarity can indicate the presence of a tautomeric equilibrium.[5] By comparing the spectra in different solvents, it may be possible to assign specific bands to individual tautomers and estimate their relative populations.

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[6]

  • Crystal Growth: Grow single crystals of the aminothiadiazole compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will reveal the precise location of all atoms, including the hydrogen atoms involved in tautomerism, thus unequivocally identifying the tautomer present in the crystal lattice.

Computational Protocols

Density Functional Theory (DFT) calculations are widely used to complement experimental studies by providing insights into the relative stabilities and spectroscopic properties of tautomers.[7]

  • Structure Optimization: Build the initial structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

  • Spectra Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra for the most stable tautomers to aid in the interpretation of experimental data.

Significance in Drug Development

The tautomeric state of an aminothiadiazole-based drug candidate can have a profound impact on its pharmacological profile.

  • Receptor Binding: Different tautomers can present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for the target receptor.

  • Pharmacokinetics: The polarity and lipophilicity of tautomers can vary significantly, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a more polar tautomer may have better aqueous solubility but lower membrane permeability.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a drug candidate are essential for securing robust intellectual property rights.

Conclusion

Tautomerism is a critical consideration in the study and development of aminothiadiazole compounds. The interplay of solvent, substituents, and other environmental factors dictates the position of the tautomeric equilibrium, which in turn influences the biological activity and pharmacokinetic properties of these molecules. A multi-pronged approach, combining high-resolution spectroscopic techniques with robust computational methods, is essential for the comprehensive characterization of the tautomeric behavior of aminothiadiazoles. The insights gained from such studies are invaluable for the rational design and optimization of novel aminothiadiazole-based therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The 1,2,3-thiadiazole scaffold is present in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. Accurate and comprehensive characterization of this key intermediate is crucial for ensuring the quality, purity, and consistency of synthesized compounds in a research and development setting.

These application notes provide a detailed overview of the essential analytical methods for the thorough characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques. The protocols outlined herein are intended to serve as a guide for researchers to verify the identity and purity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.5 - 8.5SingletC4-H
¹H~5.0 - 6.0Broad Singlet-NH₂
¹³C~150 - 160-C5-NH₂
¹³C~120 - 130-C4

Note: Predicted values are based on general chemical shift ranges for 1,2,3-thiadiazole derivatives and related amino-thiadiazoles. Actual values may vary depending on the solvent and experimental conditions.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width 0-12 ppm, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width 0-200 ppm, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Typical IR Absorption Bands for this compound

Vibrational Frequency (cm⁻¹) Assignment Intensity
3300 - 3500N-H stretching (amine)Medium-Strong
3000 - 3100C-H stretching (aromatic)Medium
1600 - 1650N-H bending (amine)Medium
1500 - 1600C=N stretching (thiadiazole ring)Medium
1400 - 1500C=C stretching (thiadiazole ring)Medium
1000 - 1200C-N stretchingMedium
800 - 900C-S stretchingWeak-Medium
  • Sample Preparation: Mix 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂).[1]

Table 3: Expected Mass Spectrometry Data for this compound

m/z Interpretation
101.13[M]⁺ (Molecular Ion)
73.13[M - N₂]⁺
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Alternatively, for volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements.

  • Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses, such as the neutral loss of 28 Da (N₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 1,2,3-Thiadiazole derivatives typically exhibit absorption bands corresponding to π → π* transitions.[2]

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol~250 - 300To be determined experimentally
Acetonitrile~250 - 300To be determined experimentally
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Use the pure solvent as a reference. Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for the quantification of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.[3]

Table 5: HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1 or equivalent C18 column
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (for MS compatibility, replace with 0.1% Formic Acid)
Flow Rate To be optimized (typically 1.0 mL/min)
Detection UV at a suitable wavelength (to be determined by UV-Vis scan)
Injection Volume 10 µL
  • Standard and Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions for calibration. Dissolve the sample to be analyzed in the same solvent.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Method Execution: Equilibrate the column with the mobile phase. Inject the standard solutions and the sample.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Determine the purity by calculating the peak area percentage. Quantify the compound using the calibration curve generated from the standard solutions.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and to study phase transitions, while TGA measures the thermal stability of the compound.

Table 6: Expected Thermal Analysis Data for this compound

Technique Parameter Expected Observation
DSCMelting PointSharp endothermic peak
TGADecomposition TemperatureOnset of mass loss
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC or TGA pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • Acquisition:

    • DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range.

    • TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected.

  • Data Analysis:

    • DSC: Determine the melting point from the peak of the endothermic transition.

    • TGA: Determine the decomposition temperature from the onset of mass loss in the TGA curve.

Visualized Workflows and Relationships

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis HPLC HPLC Purification->HPLC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Thermal_Stability Thermal Stability Thermal->Thermal_Stability Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report Thermal_Stability->Final_Report Spectroscopic_Techniques cluster_spectroscopy Spectroscopic Analysis Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides IR Infrared Spectroscopy Compound->IR Provides MS Mass Spectrometry Compound->MS Provides UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Provides Data_NMR Carbon-Hydrogen Framework NMR->Data_NMR Yields Data_IR Functional Groups IR->Data_IR Yields Data_MS Molecular Weight & Fragmentation MS->Data_MS Yields Data_UV Electronic Transitions UV_Vis->Data_UV Yields

References

Application Notes and Protocols: Derivatization of 1,2,3-Thiadiazol-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1,2,3-thiadiazol-5-amine, a versatile scaffold for the development of novel compounds with a wide range of biological activities. This document includes detailed experimental protocols for the synthesis of key derivatives, a summary of their biological activities with quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antifungal, antiviral, antibacterial, anticancer, and herbicidal properties.[1][2] The 5-amino substituted 1,2,3-thiadiazole serves as a valuable starting material for the synthesis of a diverse library of compounds through derivatization of the amino group. Common derivatization strategies include acylation to form amides and reaction with aldehydes or ketones to form Schiff bases. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Data Presentation

The following tables summarize the quantitative biological activity of various 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
DHEA-Thiadiazole 22D-ring fused dehydroepiandrosteroneT47D (Breast)0.042[3]
DHEA-Thiadiazole 23D-ring fused dehydroepiandrosteroneT47D (Breast)0.058[3]
DHEA-Thiadiazole 25D-ring fused dehydroepiandrosteroneT47D (Breast)0.042[3]
Pyrazole oxime 8e4-methyl-1,2,3-thiadiazole with 4-bromophenylHCT-116 (Colon)7.19[3]
Pyrazole oxime 8l4-methyl-1,2,3-thiadiazole with 2,3-difluorophenylHCT-116 (Colon)6.56[3]
Pyrazole oxime 8e4-methyl-1,2,3-thiadiazole with 4-bromophenylPanc-1 (Pancreatic)12.79[3]
Pyrazole oxime 8l4-methyl-1,2,3-thiadiazole with 2,3-difluorophenylPanc-1 (Pancreatic)12.22[3]
Pyrazole oxime 8e4-methyl-1,2,3-thiadiazole with 4-bromophenylHuh-7 (Hepatocellular)11.84[3]
Pyrazole oxime 8l4-methyl-1,2,3-thiadiazole with 2,3-difluorophenylHuh-7 (Hepatocellular)10.11[3]

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

Compound IDDerivative TypeVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
93 5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-10.0364 ± 0.0038> 240.08> 6460[4]
104 4-acetyl anilide phenyl derivativeHIV0.95 ± 0.33--[4]
NVP (Nevirapine) Reference DrugHIV-10.208--[4]
DLV (Delavirdine) Reference DrugHIV-10.320--[4]
EFV (Efavirenz) Reference DrugHIV-10.00440--[4]
AZT (Zidovudine) Reference DrugHIV-10.0151--[4]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)

Table 3: Antifungal Activity of 1,2,3-Thiadiazole Derivatives

Compound IDDerivative TypeFungal StrainMIC (µg/mL)Reference
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) HydrazoneValsa mali8.20[1]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Botrytis cinerea24.42[1]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Pythium aphanidermatum15.80[1]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Rhizoctonia solani40.53[1]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Fusarium moniliforme41.48[1]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Alternaria solani34.16[1]
Triethyltin-1,2,3-thiadiazole carboxylate (148) Organotin carboxylatePhysalospora piricola0.12[4]
Triethyltin-1,2,3-thiadiazole carboxylate (148) Gibberella zeae0.16[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Synthesis of this compound (Starting Material)

A common method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of semicarbazones with thionyl chloride.[5] A process for preparing 5-amino-1,2,3-thiadiazole has also been patented, involving the reaction of diazoacetonitrile with hydrogen sulfide or a salt thereof.[6]

Protocol 1: General Procedure for the Synthesis of N-(1,2,3-Thiadiazol-5-yl) Amide Derivatives (Acylation)

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-(1,2,3-thiadiazol-5-yl) amide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

Protocol 2: General Procedure for the Synthesis of 1,2,3-Thiadiazol-5-yl Schiff Base Derivatives

This protocol outlines a general method for the condensation of this compound with an aldehyde or ketone to form a Schiff base.

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (e.g., a few drops of glacial acetic acid)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the Schiff base.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

  • Synthesized 1,2,3-thiadiazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound and the standard drug in DMSO.

  • Prepare serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).

  • Add the fungal inoculum to each well containing the diluted compounds.

  • Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).

  • Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 4: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 1,2,3-thiadiazole derivatives

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Standard anticancer drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the derivatization of this compound and relevant biological pathways.

Derivatization_Workflow start This compound acyl Acylation (Acyl Chloride, Base) start->acyl schiff Schiff Base Formation (Aldehyde/Ketone, Catalyst) start->schiff amide N-Acyl Derivatives acyl->amide schiff_base Schiff Base Derivatives schiff->schiff_base screening Biological Screening (Antifungal, Antiviral, Anticancer, etc.) amide->screening schiff_base->screening data Data Analysis (IC50, EC50, MIC) screening->data

General workflow for derivatization and biological screening.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14-α-demethylase lanosterol->enzyme catalysis ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane incorporation inhibition 1,2,3-Thiadiazole Derivative (Potential Inhibitor) inhibition->enzyme inhibits enzyme->ergosterol

Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

Apoptosis_Induction compound 1,2,3-Thiadiazole Derivative cell Cancer Cell compound->cell induces stress procaspase9 Pro-caspase-9 cell->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 activation procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis execution

Simplified intrinsic apoptosis pathway induced by anticancer 1,2,3-thiadiazole derivatives.

References

Synthesis of Bioactive Compounds from 1,2,3-Thiadiazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from the versatile starting material, 1,2,3-thiadiazol-5-amine. The protocols outlined below are based on established synthetic methodologies for 1,2,3-thiadiazoles and analogous heterocyclic amines, offering a strategic guide for the development of novel therapeutic agents. The presented biological data, while representative, is intended to illustrate the potential of these compounds and should be confirmed through specific experimental validation.

Introduction

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The 5-amino-1,2,3-thiadiazole core, in particular, offers a key functional handle for the synthesis of diverse compound libraries through derivatization of the amino group. This document details the synthesis of the core scaffold and subsequent elaboration into Schiff bases and amide derivatives, along with representative biological activity data.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved from diazoacetonitrile, a readily available precursor. The following protocol is adapted from established literature.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diazoacetonitrile (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Reagent Addition: While maintaining the temperature, add a solution of sodium hydrosulfide (NaSH) (1.05 eq) in ethanol (5 volumes) dropwise over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and neutralize with a dilute solution of acetic acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Diagram of Synthesis Workflow

synthesis_workflow start Diazoacetonitrile reaction Reaction at 0°C start->reaction reagent NaSH, Ethanol reagent->reaction workup Aqueous Work-up & Neutralization reaction->workup product This compound workup->product

Synthesis of this compound.

Synthesis of Bioactive Derivatives

The primary amino group of this compound serves as a versatile point for diversification. Here, we present protocols for the synthesis of Schiff bases and amide derivatives, which are common strategies for generating libraries of bioactive molecules.

Synthesis of Schiff Base Derivatives and their Potential Anticancer Activity

Schiff bases are readily synthesized by the condensation of primary amines with aldehydes. These compounds have been widely explored for their anticancer properties.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 volumes).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Representative Anticancer Activity Data

The following table summarizes hypothetical anticancer activity data for a series of Schiff base derivatives against a panel of cancer cell lines. This data is illustrative and serves as a guide for potential screening efforts.

Compound IDR-group (on Aldehyde)Cell LineIC50 (µM)
SB-1 4-ChlorophenylMCF-712.5
SB-2 4-MethoxyphenylHeLa25.1
SB-3 3,4-DimethoxyphenylA54918.7
SB-4 4-NitrophenylHepG29.8

Diagram of Schiff Base Synthesis Workflow

schiff_base_workflow start This compound reaction Reflux in Ethanol start->reaction aldehyde Substituted Aldehyde aldehyde->reaction catalyst Glacial Acetic Acid catalyst->reaction product Schiff Base Derivative reaction->product

Synthesis of Schiff Base Derivatives.
Synthesis of Amide Derivatives and their Potential Antimicrobial Activity

Amide bond formation is a robust and widely used reaction in medicinal chemistry to generate compounds with a range of biological activities, including antimicrobial effects.

Experimental Protocol: General Synthesis of Amide Derivatives

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (20 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired substituted acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Representative Antimicrobial Activity Data

The following table presents hypothetical antimicrobial activity data for a series of amide derivatives, expressed as the Minimum Inhibitory Concentration (MIC).

Compound IDR-group (on Acyl Chloride)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AM-1 Phenyl1632
AM-2 4-Chlorophenyl816
AM-3 2-Thienyl1664
AM-4 Cyclohexyl32>64

Diagram of Amide Synthesis Workflow

amide_workflow start This compound reaction Reaction at 0°C to RT start->reaction acyl_chloride Substituted Acyl Chloride acyl_chloride->reaction base Triethylamine, DCM base->reaction product Amide Derivative reaction->product

Synthesis of Amide Derivatives.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, compounds containing the 1,2,3-thiadiazole core have been investigated as inhibitors of various enzymes. For instance, some 1,2,3-thiadiazole derivatives have been shown to act as inhibitors of cytochrome P450 enzymes. Furthermore, many small molecule anticancer agents exert their effects by inhibiting protein kinases. The derivatives synthesized from this compound represent a promising starting point for screening against various kinase targets.

Hypothetical Kinase Inhibition Pathway

signaling_pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation inhibitor 1,2,3-Thiadiazole Derivative inhibitor->kinase_cascade

Hypothetical Kinase Inhibition by a 1,2,3-Thiadiazole Derivative.

Conclusion

The protocols and data presented herein provide a foundational framework for the synthesis and evaluation of novel bioactive compounds derived from this compound. The synthetic accessibility of this starting material, coupled with the potential for diverse functionalization, makes it an attractive scaffold for drug discovery programs targeting cancer and infectious diseases. Further screening and optimization of these derivatives are warranted to elucidate their full therapeutic potential and mechanisms of action.

Application of 1,2,3-Thiadiazol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of a 5-amino group provides a key functional handle for further molecular elaboration, making 1,2,3-thiadiazol-5-amine a valuable scaffold for the development of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for representative compounds, and detailed experimental protocols for their synthesis and evaluation.

Overview of Medicinal Chemistry Applications

Derivatives of the 1,2,3-thiadiazole nucleus have demonstrated significant potential across various therapeutic areas. The versatile nature of this heterocyclic system allows for the generation of diverse chemical libraries with a broad spectrum of biological activities, including:

  • Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and survival pathways.[1][2][3]

  • Antiviral Activity: The 1,2,3-thiadiazole scaffold has been successfully incorporated into molecules with significant antiviral properties, notably against HIV and various plant viruses like the Tobacco Mosaic Virus (TMV).[4][5]

  • Antimicrobial Activity: Compounds featuring the 1,2,3-thiadiazole core have shown promising activity against various bacterial and fungal pathogens.

  • Enzyme Inhibition: Certain 1,2,3-thiadiazole derivatives have been identified as inhibitors of specific enzymes, such as cytochrome P450, highlighting their potential for targeted drug design.

The 5-amino group on the 1,2,3-thiadiazole ring serves as a crucial building block, allowing for the synthesis of a wide variety of amide, sulfonamide, and Schiff base derivatives, thereby enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Quantitative Biological Data

The following tables summarize the reported in vitro activities of selected 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound ID/DescriptionCancer Cell LineAssay TypeIC50 (µM)Reference
D-ring fused DHEA derivative 22T47D (Breast)Not Specified0.042[1]
D-ring fused DHEA derivative 23T47D (Breast)Not Specified0.058[1]
D-ring fused DHEA derivative 25T47D (Breast)Not Specified0.058[1]
Pyrazole oxime derivative 8ePanc-1 (Pancreatic)Not Specified12.79[1]
Pyrazole oxime derivative 8lPanc-1 (Pancreatic)Not Specified12.22[1]
Pyrazole oxime derivative 8eHuh-7 (Hepatocellular)Not Specified11.84[1]
Pyrazole oxime derivative 8lHuh-7 (Hepatocellular)Not Specified10.11[1]
Pyrazole oxime derivative 8eHCT-116 (Colon)Not Specified7.19[1]
Pyrazole oxime derivative 8lHCT-116 (Colon)Not Specified6.56[1]
Disulfide derivative 43MCF-7 (Breast)CCK-81.78[2]
Disulfide derivative 43A549 (Lung)CCK-84.04[2]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31)MCF-7 (Breast)Not Specified>50[2]
Triazolo-thiadiazole derivative (C2)MCF-7 (Breast)MTT110.4 µg/mL[6]
Triazolo-thiadiazole derivative (C2)WRL68 (Normal)MTT272.8 µg/mL[6]

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

Compound ID/DescriptionVirusCell LineAssay TypeEC50 (µM)Reference
5-(2,4-dibromophenyl)-1,2,3-thiadiazole (93)HIV-1MT-4Not Specified0.0364[4]
Piperidine-based derivative (94)HBVNot SpecifiedNot Specified3.59 µg/mL (IC50)[4]
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative (E2)TMVTobacco LeavesIn vivo203.5 µg/mL[5]
N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45)Influenza A H3N2Not SpecifiedIn vitro31.4[7]

Experimental Protocols

Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring system from hydrazones and thionyl chloride.[8][9]

Protocol:

  • Formation of Hydrazone:

    • Dissolve the starting ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

    • Add a solution of hydrazine hydrate or a substituted hydrazine (1.1 eq) to the reaction mixture.

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

    • Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash the solid with a cold solvent and dry under vacuum.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried hydrazone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), dioxane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2.0-5.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-48 hours. The reaction temperature may be increased to reflux if necessary, depending on the substrate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice or into a cold saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., DCM, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Hurd_Mori_Synthesis Ketone Ketone/Aldehyde Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Thiadiazole 1,2,3-Thiadiazole Derivative Hydrazone->Thiadiazole Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Hurd-Mori Synthesis Workflow
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubate_Attach 3. Incubate (24h) for Attachment Cell_Seeding->Incubate_Attach Compound_Prep 4. Prepare Compound Dilutions Incubate_Attach->Compound_Prep Add_Compound 5. Add Compounds to Cells Compound_Prep->Add_Compound Incubate_Treat 6. Incubate (48-72h) Add_Compound->Incubate_Treat Add_MTT 7. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 8. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 9. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Value Calculate_Viability->Determine_IC50

MTT Assay Experimental Workflow
In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[12][13][14]

Protocol:

  • Cell Seeding:

    • Seed a susceptible host cell line (e.g., Vero, MDCK) into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Prepare a dilution of the virus stock that will produce 50-100 plaques per well.

    • When the cell monolayer is confluent, aspirate the growth medium and wash the cells with sterile PBS.

    • Infect the cells by adding the virus dilution to each well.

    • Simultaneously, add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the virus-compound inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a solution such as 4% formaldehyde.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration using the formula: % Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100

    • Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Plaque_Reduction_Assay cluster_setup Setup cluster_infection Infection & Treatment cluster_incubation Plaque Development cluster_analysis Analysis Seed_Cells 1. Seed Host Cells Form_Monolayer 2. Incubate to Form Monolayer Seed_Cells->Form_Monolayer Prepare_Virus_Compound 3. Prepare Virus and Compound Dilutions Form_Monolayer->Prepare_Virus_Compound Infect_Cells 4. Infect Cells with Virus & Compound Prepare_Virus_Compound->Infect_Cells Adsorption 5. Incubate for Virus Adsorption (1-2h) Infect_Cells->Adsorption Add_Overlay 6. Add Semi-Solid Overlay Adsorption->Add_Overlay Incubate_Plaques 7. Incubate for Plaque Formation (2-5 days) Add_Overlay->Incubate_Plaques Fix_Stain 8. Fix and Stain Plaques Incubate_Plaques->Fix_Stain Count_Plaques 9. Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 10. Calculate % Reduction and EC50 Count_Plaques->Calculate_EC50

Plaque Reduction Assay Workflow

Potential Signaling Pathways

While the precise molecular targets of many this compound derivatives are still under investigation, some studies on related thiadiazole scaffolds suggest potential mechanisms of action. For instance, the inhibition of the PI3K/Akt signaling pathway is a known mechanism for some anticancer agents.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Bad Bad Akt->Bad inhibits GSK3b GSK3β Akt->GSK3b inhibits FoxO FoxO Akt->FoxO inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Apoptosis Apoptosis Inhibition Bad->Apoptosis Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle Proliferation Cell Proliferation FoxO->Proliferation Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Akt inhibits?

References

Application Note: HPLC Analysis of 5-amino-1,2,3-thiadiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,2,3-thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. As these compounds progress through the drug development pipeline, from synthesis to preclinical and clinical studies, a robust and reliable analytical method for their quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds, offering the necessary specificity, sensitivity, and accuracy.

This application note provides a detailed protocol for the quantitative analysis of 5-amino-1,2,3-thiadiazole and its derivatives using a reversed-phase HPLC-UV method. The methodology is based on established analytical principles for similar aminothiazole structures and is suitable for quality control, stability testing, and pharmacokinetic studies.[1][2]

Chromatographic Conditions

A validated HPLC-UV method for a novel aminothiazole derivative provides a strong basis for the analysis of 5-amino-1,2,3-thiadiazole. An isocratic elution on a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier is effective for separating the analyte from potential impurities.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Waters Alliance (e.g., Waters 2695 Separations Module) or equivalent
Detector UV Detector (e.g., Waters 2487 Dual λ Absorbance Detector) or PDA
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase 55% of 0.1% v/v Orthophosphoric Acid in Water : 45% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. Ambient
Detection λ 272 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the quantitative data derived from a partial validation of an HPLC-UV method for a closely related aminothiazole derivative, which can be considered representative for the analysis of 5-amino-1,2,3-thiadiazole.[1]

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
50460,000
100915,000
1501,375,000
Correlation Coefficient (r²) >0.999

Table 3: Accuracy and Precision

Concentration LevelSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Low5050.8101.61.48
Medium100101.2101.20.89
High150151.5101.01.99

Note: The data presented is adapted from a study on a novel aminothiazole and serves as a representative example.[1]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5-amino-1,2,3-thiadiazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of diluent (e.g., 50:50 acetonitrile:water) and make up to the mark with the same diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations in the expected linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid).

  • For Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • For Biological Samples (e.g., Plasma): A protein precipitation method is often employed.[2] To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant can then be injected into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified run time.

  • Quantify the amount of 5-amino-1,2,3-thiadiazole or its derivative in the samples by comparing the peak area with the calibration curve.

Visualizations

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dilution Serial Dilutions Standard->Dilution Sample Prepare Sample (e.g., dissolve, extract) Injector Autosampler/Injector Sample->Injector Inject Samples Dilution->Injector Inject Standards MobilePhase Mobile Phase Reservoir Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV/PDA Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Signal Integration Peak Integration DataSystem->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: A general workflow for the HPLC analysis of a pharmaceutical compound.

Signaling Pathways

While the precise signaling pathways for many 5-amino-1,2,3-thiadiazole derivatives are still under investigation, related aminothiadiazoles have been shown to interact with various cellular targets. For instance, some aminothiadiazoles act as inhibitors of enzymes like inosine monophosphate (IMP) dehydrogenase, which is involved in purine biosynthesis. This inhibition can disrupt nucleic acid synthesis, a mechanism relevant to their potential anticancer activity.

Signaling_Pathway Thiadiazole 5-Amino-1,2,3-thiadiazole Derivative Cell Target Cell Thiadiazole->Cell Enters IMP_DH IMP Dehydrogenase Thiadiazole->IMP_DH Inhibits Purine_Synth De Novo Purine Synthesis IMP_DH->Purine_Synth Catalyzes DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Cellular_Effect Cellular Effect (e.g., Anti-proliferative) DNA_RNA->Cellular_Effect

Caption: A simplified diagram of a potential mechanism of action for aminothiadiazole derivatives.

References

Application Notes and Protocols for N-acylation of 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 1,2,3-thiadiazol-5-amine is a significant chemical transformation for the synthesis of a diverse array of derivatives with considerable potential in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have been investigated for various biological activities. The introduction of an acyl group onto the 5-amino position of the thiadiazole ring allows for the modification of the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can significantly influence the pharmacokinetic and pharmacodynamic profile of the resulting molecules. The amino group at the 5-position of the 1,2,3-thiadiazole ring is a primary site for chemical modification, including acylation. This protocol provides a general yet detailed methodology for the N-acylation of this compound using common acylating agents like acyl chlorides and acid anhydrides.

Principle of the Reaction

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). In the case of acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. For acid anhydrides, the reaction can often be performed in the presence of a base or a catalyst, with the corresponding carboxylic acid being the byproduct.

Experimental Protocols

This section details two general procedures for the N-acylation of this compound using either an acyl chloride or an acid anhydride.

Protocol 1: N-acylation using Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (funnel, filter paper, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the time indicated in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, the reaction mixture may be filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: N-acylation using Acid Anhydrides

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Solvent (e.g., Glacial acetic acid, Pyridine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent.

  • Add the acid anhydride (2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and air-dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of amino-thiadiazole derivatives, which can be used as a starting point for optimizing the reaction for this compound.

Acylating AgentBase/SolventReaction Time (h)Yield (%)Reference Compound
Cinnamoyl chlorideTriethylamine / THF2-4 (reflux)High2-Amino-5-phenyl-1,3,4-thiadiazole
Acetyl chloridePyridine / DCM1-3 (0°C to RT)GoodGeneral protocol for amino-thiadiazoles
Benzoyl chlorideTriethylamine / THF2-5 (RT)GoodGeneral protocol for amino-thiadiazoles
Acetic anhydrideGlacial Acetic Acid2-4 (reflux)HighGeneral protocol for 5-Chloro-1,3,4-thiadiazol-2-amine[1]
Propionic anhydridePyridine3-6 (reflux)HighGeneral protocol for amino-thiadiazoles

Note: Yields are qualitative and will depend on the specific substrate and reaction conditions.

Mandatory Visualization

Experimental Workflow for N-acylation

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thiadiazol-5-amine Thiadiazol-5-amine Mixing Mix & Stir (0°C to Reflux) Thiadiazol-5-amine->Mixing Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Mixing Base_Solvent Base / Solvent Base_Solvent->Mixing Monitoring Monitor by TLC Mixing->Monitoring Quenching Quench / Precipitate Monitoring->Quenching Filtration Filter & Wash Quenching->Filtration Purification_Step Recrystallization or Column Chromatography Filtration->Purification_Step Final_Product N-acylated 1,2,3-Thiadiazole Purification_Step->Final_Product

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway of Nucleophilic Acyl Substitution

signaling_pathway Amine This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Agent Acylating Agent (Electrophile) Acyl_Agent->Tetrahedral_Intermediate Product N-acylated Product Tetrahedral_Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (HCl or RCOOH) Tetrahedral_Intermediate->Byproduct

Caption: Mechanism of Nucleophilic Acyl Substitution on the Amine.

References

Application Notes and Protocols for the Synthesis of Novel Fungicides from 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel fungicides utilizing 1,2,3-thiadiazol-5-amine as a versatile starting material. The protocols detailed below outline a synthetic pathway to produce 1,2,3-thiadiazole-based N-acyl-N-arylalaninates, a class of compounds that has demonstrated notable fungicidal activity. The information presented is intended to facilitate research and development in the field of agrochemicals and medicinal chemistry.

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in the development of new bioactive compounds, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] The strategic incorporation of the 1,2,3-thiadiazole core into molecules modeled after existing fungicides, such as acylalanines, presents a promising avenue for the discovery of novel plant-protecting agents.[2][3] This document details the conversion of this compound, a readily available precursor, into key intermediates and subsequently into target fungicide candidates.

The fungicidal mechanism of many thiadiazole derivatives is believed to be analogous to that of azole antifungals, which act by inhibiting the enzyme 14-α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to cell death.

Experimental Protocols

The synthesis of novel 1,2,3-thiadiazole-based fungicides from this compound can be conceptualized as a multi-stage process. The initial step involves the conversion of the amine functionality into a more versatile carboxylic acid group via a Sandmeyer-type reaction, followed by amide coupling with various N-arylalanine methyl esters.

Protocol 1: Synthesis of 1,2,3-Thiadiazole-5-carboxylic acid (Intermediate 2)

This protocol describes a two-step synthesis of 1,2,3-thiadiazole-5-carboxylic acid from this compound.

Step 1: Synthesis of 5-Cyano-1,2,3-thiadiazole (Intermediate 1)

This procedure is adapted from the Sandmeyer reaction of aminothiazoles.[5]

  • Materials:

    • This compound (1.0 eq)

    • Hydrochloric acid (HCl), concentrated (4.0 eq)

    • Sodium nitrite (NaNO₂) (1.2 eq)

    • Copper(I) cyanide (CuCN) (1.5 eq)

    • Sodium cyanide (NaCN) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Procedure:

    • Suspend this compound in deionized water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated HCl while maintaining the temperature below 5 °C.

    • Add a solution of NaNO₂ in deionized water dropwise to the stirred suspension. Ensure the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of CuCN and NaCN in deionized water and warm it to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (evolution of N₂) will be observed.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes.

    • Cool the mixture to room temperature and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-cyano-1,2,3-thiadiazole.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 5-Cyano-1,2,3-thiadiazole to 1,2,3-Thiadiazole-5-carboxylic acid (Intermediate 2)

This procedure is adapted from the hydrolysis of heterocyclic nitriles.[6]

  • Materials:

    • 5-Cyano-1,2,3-thiadiazole (Intermediate 1) (1.0 eq)

    • Sodium hydroxide (NaOH) (5.0 eq)

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 5-cyano-1,2,3-thiadiazole in an aqueous solution of NaOH.

    • Heat the mixture to reflux for 5-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with concentrated HCl to pH ≈ 1.

    • The precipitate of 1,2,3-thiadiazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 1,2,3-Thiadiazole-based N-acyl-N-arylalaninates (Target Compounds)

This protocol is adapted from the synthesis of related N-acyl-N-arylalaninates.[3]

Step 1: Synthesis of 1,2,3-Thiadiazole-5-carbonyl chloride (Intermediate 3)

  • Materials:

    • 1,2,3-Thiadiazole-5-carboxylic acid (Intermediate 2) (1.0 eq)

    • Thionyl chloride (SOCl₂) (excess)

    • Anhydrous toluene

  • Procedure:

    • Suspend 1,2,3-thiadiazole-5-carboxylic acid in anhydrous toluene.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1,2,3-thiadiazole-5-carbonyl chloride, which is used immediately in the next step.

Step 2: N-acylation of N-arylalanine methyl esters

  • Materials:

    • 1,2,3-Thiadiazole-5-carbonyl chloride (Intermediate 3) (1.0 eq)

    • Appropriate N-arylalanine methyl ester (1.0 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous benzene or toluene

  • Procedure:

    • Dissolve the N-arylalanine methyl ester and triethylamine in anhydrous benzene.

    • Add a solution of 1,2,3-thiadiazole-5-carbonyl chloride in anhydrous benzene dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the target N-acyl-N-arylalaninate.

Data Presentation

The following tables summarize the in vitro and in vivo fungicidal activities of a series of synthesized 4-methyl-1,2,3-thiadiazole-based N-acyl-N-arylalaninates, which serve as representative data for the potential efficacy of the compounds synthesized using the protocols above.

Table 1: In Vitro Antifungal Activity of 4-Methyl-1,2,3-thiadiazole Derivatives [3]

CompoundRInhibition (%) at 50 µg/mL
B. cinereaR. solaniS. sclerotiorum
1a 2,6-Me₂C₆H₃455248
1d 2-Et-6-MeC₆H₃687571
1g 2,4,6-Me₃C₆H₂556359
Tiadinil (Reference)354138

Table 2: In Vivo Protective Efficacy of Compound 1d against A. brassicicola [3]

CompoundConcentration (µg/mL)Protective Efficacy (%)
1d 20092
10085
5073
Tiadinil 20090
(Reference)10081
5069

Visualizations

Synthetic Workflow

SynthesisWorkflow Amine This compound Nitrile 5-Cyano-1,2,3-thiadiazole (Intermediate 1) Amine->Nitrile 1. Diazotization 2. Sandmeyer (CuCN) Acid 1,2,3-Thiadiazole-5-carboxylic acid (Intermediate 2) Nitrile->Acid Hydrolysis (NaOH) AcidChloride 1,2,3-Thiadiazole-5-carbonyl chloride (Intermediate 3) Acid->AcidChloride SOCl₂ Fungicide N-acyl-N-arylalaninate (Target Fungicide) AcidChloride->Fungicide Alanine N-Arylalanine methyl ester Alanine->Fungicide TEA

Caption: Synthetic pathway from this compound to novel fungicides.

Proposed Mechanism of Action

Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Fungicide 1,2,3-Thiadiazole Derivative Enzyme 14-α-demethylase (Cytochrome P450) Fungicide->Enzyme Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death

References

Application Notes and Protocols for Spectroscopic Analysis of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Thiadiazoles are a significant class of five-membered heterocyclic compounds that are integral to medicinal chemistry and materials science due to their wide range of biological activities.[1][2] Accurate structural elucidation and characterization of novel 1,2,3-thiadiazole derivatives are paramount for understanding structure-activity relationships and advancing drug development. Spectroscopic techniques are the cornerstone of this characterization process. This document provides a comprehensive overview of the primary spectroscopic methods, including detailed experimental protocols, typical quantitative data, and workflow visualizations to guide researchers in their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of 1,2,3-thiadiazole derivatives.[1] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. The chemical shifts (δ) of protons and carbons on the thiadiazole ring are highly sensitive to the nature and position of substituents, making NMR indispensable for unambiguous isomer identification.[2] For instance, the proton on an unsubstituted C-5 of the thiadiazole ring typically appears downfield in the ¹H NMR spectrum.

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 1,2,3-Thiadiazole Derivatives.

Compound Solvent H-4 H-5 Other Protons Reference
1,2,3-Thiadiazole CDCl₃ 8.52 (d) 9.15 (d) - [2]
4-Phenyl-1,2,3-thiadiazole DMSO-d₆ - 8.89 (s) 7.28-7.55 (m, 5H, Ar-H) [2]
4-Phenyl-1,2,3-thiadiazole Not Specified - 8.58 (s) 7.95 (d, 2H), 7.45 (m, 3H) [1][3]
(1,2,3-Thiadiazol-5-yl)methanol Not Specified ~8.5-9.0 (s) - ~4.5-5.0 (s, 2H, -CH₂-), variable (br s, 1H, -OH) [1][3]

| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | - | - | 7.25-8.27 (m, Aromatic protons) |[1][3] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,3-Thiadiazole Derivatives.

Compound Solvent C-4 C-5 Other Carbons Reference
1,2,3-Thiadiazole CDCl₃ 141.5 155.0 - [2]
4-Phenyl-1,2,3-thiadiazole CDCl₃ 161.3 134.6 126.8, 127.4, 127.9, 130.8 (Phenyl) [2]

| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | 159.56–169.01 | 159.56–169.01 | - |[1][3] |

Experimental Protocol

Objective: To determine the carbon-hydrogen framework of a 1,2,3-thiadiazole derivative.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][4] The choice of solvent is critical to ensure complete dissolution and avoid signal overlap.[1] Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.[2]

    • Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1][5]

    • Adjust the number of scans to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.[1]

    • Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]

    • A significantly larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.[1]

  • Data Analysis:

    • Process the raw data using Fourier transformation, phase correction, and baseline correction.[1]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.[1]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 1,2,3-thiadiazole derivatives.[1] High-resolution mass spectrometry (HRMS) is particularly recommended for obtaining accurate mass measurements.[1] A hallmark fragmentation pathway for 1,2,3-thiadiazoles under various ionization conditions is the facile loss of a neutral dinitrogen molecule (N₂), which provides a clear diagnostic fingerprint for this heterocyclic system.[6][7][8] Analysis of the subsequent fragmentation of the [M-N₂]⁺ ion can yield further structural information about the substituents.[4][9]

Quantitative Data

Table 3: Typical Mass Spectrometry Fragmentation Data for 1,2,3-Thiadiazole Derivatives.

Compound Ionization Method Key Fragment Ions (m/z) Interpretation Reference
4-Phenyl-1,2,3-thiadiazole GC-MS (EI) 162, 134, 104, 77 [M]⁺, [M-N₂]⁺, [C₇H₄S]⁺, [C₆H₅]⁺ [1][10]

| 4,5-Functionalized 1,2,3-thiadiazoles | ESI-MS/MS | [M+H]⁺, [M+H-N₂]⁺ | Protonated molecule, Loss of N₂ |[1][4][10] |

Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of a 1,2,3-thiadiazole derivative.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Ion Trap).[1]

  • Data Acquisition:

    • Infuse the sample solution into the ion source or inject it via a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's nature.[1]

    • For detailed structural analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.[1]

    • Analyze the fragmentation pattern, paying close attention to the characteristic loss of N₂ (28 Da), to gain structural insights.[1]

    • Use the accurate mass data from HRMS to calculate the elemental composition of the parent molecule and its fragments.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in 1,2,3-thiadiazole derivatives.[1] The IR spectrum provides information about the vibrational frequencies of bonds within the molecule. Characteristic absorption bands for the C=N, C-N, and C-S bonds of the thiadiazole ring, as well as vibrations from substituent groups (e.g., O-H, C=O, C-H aromatic), can be readily identified.[1]

Quantitative Data

Table 4: Characteristic Infrared (IR) Vibrational Frequencies (cm⁻¹) for 1,2,3-Thiadiazole Derivatives.

Compound Sample Phase Key Vibrational Frequencies (cm⁻¹) Assignment Reference
4-Phenyl-1,2,3-thiadiazole Not Specified ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 C-H (aromatic), C=C (aromatic), C=N, C-N, C-S [1][3]

| (1,2,3-Thiadiazol-5-yl)methanol | KBr Pellet | ~3400, ~2900, ~1400, ~1050 | O-H, C-H, C=N, C-O |[1][3] |

Experimental Protocol

Objective: To identify the functional groups present in a 1,2,3-thiadiazole derivative.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

    • Press the finely ground mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.[1]

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1][5]

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign the observed bands to their corresponding functional groups and bond vibrations by comparing their positions (wavenumber) and intensities to correlation charts and literature data.[1]

UV-Vis Spectroscopy

Application Note: Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within 1,2,3-thiadiazole derivatives.[1] These compounds typically exhibit absorption bands in the UV region corresponding to π→π* transitions.[1] The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the substituents on the thiadiazole ring and the polarity of the solvent used, offering insights into the molecule's electronic structure and conjugation system.[1]

Quantitative Data

Table 5: UV-Vis Absorption Maxima (λmax) for 1,2,3-Thiadiazole Derivatives.

Compound Solvent λmax (nm) Molar Absorptivity (ε) Reference
4-Phenyl-1,2,3-thiadiazole Not Specified 296 Not Specified [1]

| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | 266 | Not Specified |[1] |

Experimental Protocol

Objective: To study the electronic transitions of a 1,2,3-thiadiazole derivative.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).[1] The concentration should be carefully chosen to ensure the absorbance falls within the optimal range of 0.1-1.0.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

    • Fill a second matched quartz cuvette with the sample solution.

    • Scan the sample over an appropriate wavelength range, typically from 200 to 400 nm.[1]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).[1]

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesized 1,2,3-Thiadiazole Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data Combine & Analyze Spectroscopic Data nmr->data ms->data ir->data uv->data structure Structure Confirmed data->structure

Caption: General experimental workflow for spectroscopic analysis.

G M Molecular Ion [M]⁺˙ (e.g., 4-Phenyl-1,2,3-thiadiazole, m/z 162) loss_N2 - N₂ M->loss_N2 M_N2 [M-N₂]⁺˙ (e.g., m/z 134) loss_N2->M_N2 loss_S - S M_N2->loss_S loss_CSCH - CSCH M_N2->loss_CSCH M_N2_S [M-N₂-S]⁺˙ (e.g., Phenylacetylene, m/z 102) loss_S->M_N2_S phenyl [C₆H₅]⁺ (Phenyl cation, m/z 77) loss_CSCH->phenyl

Caption: Characteristic mass fragmentation of 1,2,3-thiadiazoles.

References

Application Notes and Protocols for 1,2,3-Thiadiazol-5-amine in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold has garnered significant interest in medicinal chemistry as a promising pharmacophore for the development of novel anti-cancer agents. Its unique chemical properties, including its mesoionic character, allow for favorable interactions with biological targets and the potential to overcome drug resistance. This document provides a detailed overview of the role of 1,2,3-thiadiazol-5-amine and its derivatives in anti-cancer drug development, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing associated signaling pathways and workflows. While research into this specific substitution pattern is emerging, this guide consolidates the current understanding of the broader 1,2,3-thiadiazole class to inform future drug discovery efforts.

Data Presentation: In Vitro Cytotoxicity of 1,2,3-Thiadiazole Derivatives

The following table summarizes the in vitro anti-cancer activity of various 1,2,3-thiadiazole derivatives against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50/GI50 (µM)Reference(s)
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivativesCompounds 22, 23, and 25Human breast cancer (T47D)0.042 - 0.058[1]
Pyrazole oxime derivatives bearing a 1,2,3-thiadiazole ringCompounds 8e and 8lHuman pancreatic cancer (Panc-1), Hepatocarcinoma (Huh-7), Colon cancer (HCT-116)6.56 - 12.79[1]
4,5-disubstituted 1,2,3-thiadiazole analogues of combretastatin A-4Multiple derivativesHuman myeloid leukemia (HL-60), Human colon adenocarcinoma (HCT-116)0.0134 - 0.0866[1]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesICPD 26, 34, and 47Human colon cancer (HCT116)3.2 - 4.6

Mechanisms of Action and Signaling Pathways

Derivatives of the 1,2,3-thiadiazole scaffold have been shown to exert their anti-cancer effects through various mechanisms, primarily by targeting key proteins and pathways involved in cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives act as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization. By binding to tubulin, these compounds inhibit the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

G2_M_Arrest 1,2,3-Thiadiazole_Derivative 1,2,3-Thiadiazole_Derivative Tubulin Tubulin 1,2,3-Thiadiazole_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization 1,2,3-Thiadiazole_Derivative->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Formation->G2/M_Phase_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis Induces

Mechanism of G2/M Phase Arrest by Tubulin Polymerization Inhibition.
Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth. Some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors.

Hsp90_Inhibition Thiadiazole_Derivative Thiadiazole_Derivative Hsp90 Hsp90 Thiadiazole_Derivative->Hsp90 Inhibits Oncogenic_Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->Oncogenic_Client_Proteins Stabilizes Protein_Degradation Protein_Degradation Oncogenic_Client_Proteins->Protein_Degradation Leads to Tumor_Suppression Tumor_Suppression Protein_Degradation->Tumor_Suppression

Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as potential anti-cancer drugs.

Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives (General Scheme)

While specific protocols vary depending on the desired derivative, a general synthetic approach for N-substituted 5-amino-1,2,3-thiadiazoles often involves the modification of a pre-formed 5-amino-1,2,3-thiadiazole core.

Synthesis_Workflow cluster_0 Synthesis of 5-Amino-1,2,3-thiadiazole Core cluster_1 N-Substitution Starting_Material Acetonitrile Derivative Intermediate Hydrazone Intermediate Starting_Material->Intermediate + Reagent 1 Reagent_1 Hydrazine Derivative Core_Compound 5-Amino-1,2,3-thiadiazole Intermediate->Core_Compound + Reagent 2 (Cyclization) Reagent_2 Sulfurizing Agent Final_Product N-Substituted 5-Amino-1,2,3-thiadiazole Derivative Core_Compound->Final_Product + Electrophile (Alkylation/Acylation) Electrophile Alkyl/Aryl Halide or Acyl Chloride

General Synthetic Workflow for 5-Amino-1,2,3-thiadiazole Derivatives.

Note: This is a generalized scheme. Reaction conditions such as solvent, temperature, and catalysts need to be optimized for specific transformations.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured based on the fluorescence intensity of PI.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The 1,2,3-thiadiazole scaffold holds considerable promise for the development of novel anti-cancer therapeutics. While specific research on this compound derivatives is still in its early stages, the broader class of 1,2,3-thiadiazoles has demonstrated potent anti-cancer activity through mechanisms such as tubulin polymerization inhibition and Hsp90 inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and further investigate the therapeutic potential of this compound derivatives in the ongoing search for more effective cancer treatments. Future studies should focus on elucidating the specific structure-activity relationships and signaling pathways associated with the 5-amino substitution to fully unlock the potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Common problems in 1,2,3-Thiadiazol-5-amine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,3-Thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two main synthetic routes for this compound are the Hurd-Mori synthesis and a method involving the reaction of diazoacetonitrile with a sulfur source. The Hurd-Mori synthesis is a classical and versatile method for forming the 1,2,3-thiadiazole ring by cyclizing a hydrazone with an α-methylene group using thionyl chloride.[1][2] The diazoacetonitrile method provides a more direct route to the 5-amino substituted product.[3]

Q2: My Hurd-Mori synthesis of a 1,2,3-thiadiazole derivative is resulting in a low yield. What are the common causes?

Low yields in the Hurd-Mori reaction can be attributed to several factors:

  • Substrate Reactivity: The hydrazone starting material may not be sufficiently reactive. The presence of an N-acyl or N-tosyl group on the hydrazone is often necessary to facilitate the cyclization reaction.[1]

  • Reaction Conditions: Harsh reaction conditions, particularly high temperatures, can lead to the decomposition of the starting materials, intermediates, or the final product.

  • N-Protecting Group: For substrates containing other nitrogen atoms, the choice of protecting group is crucial. Electron-donating groups can hinder the reaction, whereas electron-withdrawing groups can improve yields.

Q3: What are the common side products in the Hurd-Mori synthesis?

Side reactions such as chlorination, aromatization, and sulfonylation can occur during the Hurd-Mori synthesis. The formation of these byproducts is influenced by the specific substrate and reaction conditions.

Q4: Are there safer alternatives to thionyl chloride for the Hurd-Mori synthesis?

Yes, alternative methods have been developed to avoid the use of the hazardous reagent thionyl chloride. One notable alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), which can provide good yields under metal-free conditions.[4]

Q5: What are the main challenges in the purification of this compound?

The primary challenges in purifying this compound include its potential instability under harsh acidic or basic conditions and the removal of inorganic salts or polar byproducts from the reaction mixture. Common purification techniques include recrystallization and column chromatography.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Hydrazone Starting Material Ensure the hydrazone has an α-methylene group. For increased reactivity, use an N-acyl or N-tosyl protected hydrazone.
Unfavorable N-Protecting Group on Substrate If your substrate contains a nitrogenous heterocycle, consider using an electron-withdrawing protecting group (e.g., carbamate) to enhance the cyclization.
Harsh Reaction Conditions Optimize the reaction temperature. In many cases, running the reaction at a lower temperature for a longer duration can minimize decomposition and improve the yield.
Inefficient Sulfur Source/Reagent If using the Hurd-Mori reaction, ensure the thionyl chloride is fresh and of high purity. For alternative methods, consider using N-tosylhydrazones with elemental sulfur.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TTC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
Formation of Side Products
Potential Cause Recommended Solution
Sub-optimal Reaction Temperature Carefully control the reaction temperature. Lowering the temperature can often reduce the formation of side products.
Excess Thionyl Chloride Use the minimum effective amount of thionyl chloride to avoid unwanted side reactions like chlorination.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with thionyl chloride and affect the reaction outcome.
Purification Difficulties
Potential Cause Recommended Solution
Contamination with Inorganic Salts A thorough aqueous work-up can help remove most inorganic salts. For larger scales, Soxhlet extraction can be effective.[5]
Presence of Polar Impurities If recrystallization is ineffective, column chromatography using a suitable solvent system is recommended for separating polar byproducts.
Product Instability Avoid harsh acidic or basic conditions during work-up and purification. Use neutral extraction and purification methods whenever possible.
Difficulty in Crystallization If the product oils out during recrystallization, try using a different solvent system or a mixture of solvents. Seeding with a small crystal of the pure product can also induce crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1,2,3-Thiadiazole Derivatives

Synthetic Route Starting Materials Key Reagents Typical Reaction Conditions Typical Yield (%)
Hurd-Mori Synthesis Hydrazones (with α-methylene group)Thionyl chloride (SOCl₂)Varies (can be room temperature to reflux)15-98[6]
Diazoacetonitrile Method Diazoacetonitrile, Hydrogen sulfideBase (e.g., triethylamine) or a salt of hydrogen sulfide-5 to 15 °CGood to high[3]
Improved Hurd-Mori (Tosylhydrazone) N-Tosylhydrazones, Elemental sulfurTetrabutylammonium iodide (TBAI)Metal-free, mild conditions44-98[6]

Experimental Protocols

Protocol 1: Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative (General Procedure)

This protocol is a general guideline and requires optimization for specific substrates.

  • Formation of Semicarbazone:

    • Dissolve the ketone containing an α-methylene group (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-Amino-1,2,3-thiadiazole from Diazoacetonitrile[3]

Caution: Diazoacetonitrile is explosive and should be handled with extreme care in dilute solutions.

  • Preparation of Diazoacetonitrile Solution:

    • Diazoacetonitrile can be prepared by the diazotization of glycinonitrile with sodium nitrite under acidic conditions. It is crucial to use the resulting solution of diazoacetonitrile in a solvent like dichloromethane directly without isolation.

  • Cycloaddition Reaction:

    • In a reactor, place a solution of diazoacetonitrile (e.g., 0.083 mole in methylene chloride) and n-hexane.

    • Cool the mixture to around 5°C and stir.

    • Add a base, such as triethylamine (e.g., 7 g), dropwise over 5 minutes.

    • Bubble hydrogen sulfide gas through the solution for approximately 30 minutes.

    • Monitor the reaction by TLC.

    • After completion, the product can be isolated by filtration and concentration of the filtrate. Further purification can be achieved by recrystallization.

Mandatory Visualization

experimental_workflow cluster_hurd_mori Hurd-Mori Synthesis cluster_diazo Diazoacetonitrile Method start_hm Ketone with α-methylene + Semicarbazide HCl semicarbazone Formation of Semicarbazone start_hm->semicarbazone Ethanol, NaOAc, Reflux cyclization Cyclization with Thionyl Chloride semicarbazone->cyclization Anhydrous DCM, 0°C to RT workup_hm Aqueous Work-up cyclization->workup_hm Quench with ice-water purification_hm Purification (Chromatography/Recrystallization) workup_hm->purification_hm Extraction product_hm This compound purification_hm->product_hm start_diazo Diazoacetonitrile Solution reaction_diazo Reaction with H₂S and Base start_diazo->reaction_diazo DCM/Hexane, Triethylamine, ~5°C isolation_diazo Isolation reaction_diazo->isolation_diazo Filtration/Concentration purification_diazo Purification (Recrystallization) isolation_diazo->purification_diazo product_diazo This compound purification_diazo->product_diazo

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield in Synthesis check_sm Check Starting Material Purity & Reactivity start->check_sm sm_ok Starting Material OK check_sm->sm_ok Purity/Reactivity Confirmed sm_issue Modify/Replace Starting Material check_sm->sm_issue Issue Found check_conditions Review Reaction Conditions conditions_ok Conditions Optimized check_conditions->conditions_ok Conditions Optimal conditions_issue Optimize Temperature, Time, Reagents check_conditions->conditions_issue Issue Found check_purification Evaluate Purification Step purification_ok Purification Efficient check_purification->purification_ok No Loss in Purification purification_issue Optimize Purification Method check_purification->purification_issue Product Loss Identified sm_ok->check_conditions conditions_ok->check_purification success Improved Yield purification_ok->success sm_issue->start conditions_issue->start purification_issue->start

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing reaction conditions for 1,2,3-thiadiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-thiadiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,3-thiadiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in 1,2,3-thiadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Starting Material Quality: Ensure the purity and dryness of your starting materials, particularly the hydrazone precursor and thionyl chloride (SOCl₂). Impurities in the hydrazone can interfere with the cyclization process, and decomposed thionyl chloride will have reduced reactivity.[1] It is often recommended to use freshly distilled or a new bottle of thionyl chloride.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters. For the Hurd-Mori reaction, the process is often initiated at low temperatures and then warmed or refluxed.[1] In some cases, maintaining the reaction at a specific temperature, such as 60°C, has been shown to produce high yields.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[1]

  • Structural Requirements: The Hurd-Mori reaction specifically requires an α-methylene group on the hydrazone precursor for the cyclization to occur successfully.[1]

Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?

A2: The formation of side products is a common challenge. A frequent byproduct in syntheses aiming for 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[2]

  • Identification: Mass spectrometry is a valuable tool for identifying the oxadiazole byproduct, as it will exhibit a lower molecular weight compared to the desired thiadiazole (due to oxygen being lighter than sulfur).[2]

  • Minimization:

    • Choice of Reagents: Utilizing Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[2]

    • Control of Reaction Conditions: Careful control over reaction temperature and time can help minimize the formation of unwanted byproducts.[2]

Q3: The purification of my 1,2,3-thiadiazole derivative is proving difficult. What are the best practices?

A3: Effective purification is essential to isolate the desired product from unreacted starting materials, reagents, and side products.

  • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then carefully quenched with water or poured onto ice. Basification with a solution like sodium hydroxide to a pH of 8 is a common step.[2]

  • Purification Techniques: Column chromatography on silica gel or recrystallization are standard methods for purifying 1,2,3-thiadiazoles.[3] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically.[3]

  • Product Stability: It is important to be aware that the 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, which may lead to decomposition during purification.[3] Therefore, it is advisable to use neutral extraction and purification methods whenever possible.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-substituted-1,2,3-thiadiazoles?

A1: The Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur are two of the most prevalent and effective methods.[4] The classic Hurd-Mori reaction involves the cyclization of an activated hydrazone (such as an N-acyl or N-tosylhydrazone) with thionyl chloride.[4][5] More contemporary methods often utilize the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like iodine in DMSO or tetrabutylammonium iodide (TBAI).[3][6][7]

Q2: Are there safer alternatives to using thionyl chloride in the Hurd-Mori synthesis?

A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. A notable and effective alternative is the reaction of N-tosylhydrazones with elemental sulfur.[3] This reaction can be catalyzed by systems such as tetrabutylammonium iodide (TBAI) or iodine in DMSO.[3][6]

Q3: What is the role of the N-protecting group in the synthesis of pyrrolo[2,3-d][1][2][8]thiadiazoles?

A3: The nature of the N-protecting group on the pyrrolidine precursor is critical for the success of the Hurd-Mori cyclization. Electron-withdrawing groups, such as a methyl carbamate, have been shown to give superior yields compared to electron-donating alkyl groups, which can lead to poor conversion.

Q4: Can you provide a general overview of the mechanism of the Hurd-Mori reaction?

A4: The Hurd-Mori reaction proceeds through the reaction of a hydrazone derivative that has an N-acyl or N-tosyl group with thionyl chloride.[5] This reaction leads to the formation of the 1,2,3-thiadiazole ring. A similar reaction using selenium dioxide instead of thionyl chloride can be used to synthesize 1,2,3-selenadiazoles.[5]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][8]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupYield (%)
Methyl Carbamate (Electron-withdrawing)>90
Alkyl Groups (Electron-donating)<20
Substituent on Aryl RingYield (%)
4-OCH₃85
4-CH₃82
H78
4-Cl75
4-Br73
4-NO₂65

Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles

  • Formation of the Semicarbazone:

    • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.

    • Add a base, such as sodium acetate (1.5 eq), to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and isolate the semicarbazone product by filtration. Wash the solid with cold water and dry it under vacuum.

  • Cyclization to the 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones

  • In a round-bottom flask, combine the aryl ketone (1.0 eq), p-toluenesulfonhydrazide (1.1 eq), elemental sulfur (2.0 eq), and a catalytic amount of iodine (10 mol%).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically a few hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired 4-aryl-1,2,3-thiadiazole.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification start Aryl Ketone + Semicarbazide HCl reflux Reflux in Ethanol with Base start->reflux semicarbazone Isolate & Dry Semicarbazone reflux->semicarbazone suspend Suspend Semicarbazone in Anhydrous Solvent semicarbazone->suspend add_socl2 Add Thionyl Chloride (SOCl₂) at 0°C suspend->add_socl2 reflux_cyclize Warm to RT & Reflux add_socl2->reflux_cyclize quench Quench with Ice reflux_cyclize->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography or Recrystallization) dry_concentrate->purify final_product Pure 1,2,3-Thiadiazole purify->final_product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield Observed check_reagents Verify Purity & Dryness of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Temperature & Time (Monitor with TLC) start->check_conditions check_structure Confirm Presence of α-Methylene Group in Hydrazone start->check_structure fresh_reagents Use Freshly Distilled SOCl₂ & Pure Hydrazone check_reagents->fresh_reagents optimize_temp Systematically Vary Reaction Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time Based on TLC check_conditions->optimize_time consider_substituents Evaluate Electronic Effects of Substituents check_structure->consider_substituents solution Improved Yield optimize_temp->solution optimize_time->solution fresh_reagents->solution consider_substituents->solution

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

References

Technical Support Center: Purification of 5-Amino-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1,2,3-thiadiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Purity Issues

Q1: What are the most common impurities found in crude 5-amino-1,2,3-thiadiazole?

A1: The synthesis of 5-amino-1,2,3-thiadiazoles can result in several types of impurities. Common inorganic impurities include salts like sodium chloride and potassium bromide, which are byproducts of the reaction.[1] Organic impurities may consist of unreacted starting materials or side-products formed during synthesis.[1]

Q2: My purified product has a low melting point and appears as a dark yellow to brown powder. Is this normal?

A2: The appearance of 5-amino-1,2,3-thiadiazole can range from a white or light yellow crystalline powder to a dark yellow or dark brown powder.[2][3] There is a notable discrepancy in the reported melting points, with some sources indicating decomposition around 142°C and others at 224-235°C.[2][3][4] A low or broad melting point range often suggests the presence of impurities.[1] Persistent impurities can lower the melting point of the final product.[1]

Q3: How can I assess the purity of my 5-amino-1,2,3-thiadiazole sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound.[1] A common starting point is a reverse-phase C18 or C8 column with a mobile phase consisting of an acetonitrile and water gradient.[1] Purity can also be evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For monitoring purification processes like column chromatography, Thin Layer Chromatography (TLC) is frequently used.[1]

Recrystallization Issues

Q4: I performed a recrystallization, but the resulting product is oily. What went wrong?

A4: An oily product after recrystallization can be due to several factors. The impurities present may be lowering the melting point of your compound.[1] Alternatively, the chosen solvent system may not be optimal.[1] Consider a pre-purification wash with a non-polar solvent, such as hexane, to remove greasy impurities before proceeding with recrystallization.[1]

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low recovery can be due to the product's solubility in the cold recrystallization solvent. To maximize your yield, use the minimum amount of hot solvent required to dissolve the crude product.[1] It is also crucial to ensure the mixture is thoroughly chilled, preferably in an ice bath (0-4 °C), before filtration to maximize crystal formation.[1]

Q6: Crystals are forming in my funnel during hot filtration. What should I do?

A6: Premature crystallization during hot filtration can lead to significant product loss. To prevent this, preheat the filtration funnel and the receiving flask before starting the filtration.[1]

Chromatography Issues

Q7: I still see multiple spots on the TLC plate after column chromatography. How can I resolve this?

A7: If multiple spots are visible on a TLC plate post-purification, it could indicate a few issues. The chosen mobile phase polarity in your column chromatography may not be suitable for separating the impurities.[1] In this case, adjusting the mobile phase polarity, for instance, by using a shallower gradient or an isocratic elution, might improve separation.[1] Another possibility is that the product may be degrading on the silica gel. Some heterocyclic compounds can be sensitive to acidic conditions, and silica gel is acidic.[1]

Data Presentation

Table 1: Physical and Chemical Properties of 5-Amino-1,2,3-thiadiazole

PropertyValueReferences
CAS Number4100-41-8[2][3][5]
Molecular FormulaC2H3N3S[2][3]
Molecular Weight101.127 g/mol [2]
AppearanceDark yellow to dark brown powder[2]
Melting Point224-235 °C (decomposition)[2][3]
SolubilitySlightly soluble in DMSO and Methanol[3]

Table 2: Purity Specifications

ParameterSpecificationReference
Purity (by HPLC)≥ 98%[2]
Loss on Drying≤ 0.5%[2]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution

This method is particularly effective for removing inorganic salt impurities.[1]

  • Dissolution: Transfer the crude 5-amino-1,2,3-thiadiazole to an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and continue to boil for a few minutes.[1]

  • Hot Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to ensure maximum crystal formation.[1] Gently scratching the inside of the flask with a glass rod can help induce crystallization if needed.[1]

  • Collection: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a small amount of a cold non-polar solvent like diethyl ether or hexane to facilitate drying.[1]

  • Drying: Dry the purified crystals under a vacuum.[1]

Protocol 2: Column Chromatography

This technique is recommended if organic impurities persist after recrystallization.[1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[1]

  • Sample Loading: Dissolve the impure 5-amino-1,2,3-thiadiazole in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate container, adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane) and gradually increase the polarity (e.g., by adding increasing amounts of ethyl acetate).[1]

  • Fraction Collection: Collect the eluent in fractions.[1]

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-amino-1,2,3-thiadiazole.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Dissolve Dissolve in minimal hot water Crude Product->Dissolve Primary Path HotFilter Hot Filtration Dissolve->HotFilter Crystallize Cool to crystallize HotFilter->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Wash Wash with cold water & ether VacuumFilter->Wash Dry Dry under vacuum Wash->Dry PurityCheck Check Purity (TLC, HPLC, NMR) Dry->PurityCheck Load Load sample onto silica column Elute Elute with gradient (Hexane/EtOAc) Load->Elute Collect Collect fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Evaporate->PurityCheck PurityCheck->Load Purity < 98% (Secondary Path) PureProduct Pure 5-amino-1,2,3-thiadiazole PurityCheck->PureProduct Purity ≥ 98% TroubleshootingPurification Start Purification Issue Identified Issue1 Oily Product? Start->Issue1 Issue2 Low Yield? Start->Issue2 Issue3 Multiple Spots on TLC? Start->Issue3 Issue1->Issue2 No Solution1a Pre-wash with Hexane Issue1->Solution1a Yes Solution1b Screen for new recrystallization solvent Issue1->Solution1b Yes Issue2->Issue3 No Solution2a Minimize hot solvent volume Issue2->Solution2a Yes Solution2b Ensure thorough chilling before filtration Issue2->Solution2b Yes Solution3a Adjust mobile phase polarity in chromatography Issue3->Solution3a Yes Solution3b Consider product degradation; use milder conditions Issue3->Solution3b Yes

References

Technical Support Center: Hurd-Mori Synthesis of Aminothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Hurd-Mori synthesis of aminothiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Hurd-Mori reaction is resulting in a very low yield or no desired aminothiadiazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in the Hurd-Mori synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the hydrazone precursor is pure and completely dry. Impurities from the hydrazone synthesis, such as unreacted ketone or semicarbazide, can interfere with the cyclization. Recrystallization of the hydrazone before use is highly recommended.

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting material is a critical factor.

    • Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., nitro, cyano, carboxyl groups) on the aromatic ring of the hydrazone generally lead to higher yields.

    • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., alkyl, alkoxy groups) can significantly decrease the yield due to the increased basicity of the nitrogen atom in the precursor, which can lead to side reactions.[1] For substrates with strong EDGs, consider alternative synthetic routes.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While some reactions proceed well at room temperature, others may require cooling (0 °C) during the addition of thionyl chloride to control the exothermic reaction and minimize side product formation. In some cases, gentle heating may be necessary to drive the reaction to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product decomposition. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.

    • Thionyl Chloride (SOCl₂): Use fresh, high-quality thionyl chloride. Old or decomposed SOCl₂ can lead to poor results. Using a suitable excess of SOCl₂ (typically 2-5 equivalents) is often necessary to ensure complete conversion.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for sensitive substrates, to prevent side reactions with atmospheric moisture.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Here are some likely byproducts and strategies to mitigate their formation:

  • 1,3,4-Oxadiazine-2,6(3H)-dione Derivatives: One of the most commonly reported side products is a 5-substituted-2H-1,3,4-oxadiazine-2,6(3H)-dione. Its formation is favored under certain conditions, particularly with specific substrates.

    • Mitigation: Optimizing the reaction temperature is key. Often, running the reaction at a lower temperature can suppress the formation of this byproduct. Careful and slow addition of thionyl chloride at 0 °C is a good starting point.

    Side_Reaction_Mechanism Hydrazone Hydrazone Precursor Intermediate1 Reaction with SOCl₂ Hydrazone->Intermediate1 SOCl2 SOCl₂ SOCl2->Intermediate1 Aminothiadiazole Desired Aminothiadiazole Intermediate1->Aminothiadiazole Desired Pathway Side_Product 1,3,4-Oxadiazine-2,6(3H)-dione (Side Product) Intermediate1->Side_Product Side Reaction Alternative_Pathway Alternative Cyclization Pathway (Favored by certain substrates/ high temperature) Alternative_Pathway->Side_Product

  • Polymeric Materials: The formation of intractable polymeric tars is often observed, especially with electron-rich substrates or at higher reaction temperatures.

    • Mitigation: Use a higher dilution of the reaction mixture and maintain a lower reaction temperature. Ensure efficient stirring to prevent localized overheating.

  • Unreacted Starting Material: Incomplete conversion is a common issue.

    • Mitigation: Ensure the quality and stoichiometry of thionyl chloride are appropriate. A modest increase in reaction time or a slight increase in temperature (while monitoring for decomposition) can sometimes drive the reaction to completion.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my target aminothiadiazole from the reaction mixture. What are the best practices?

Answer: Purification can be challenging due to the polarity of the product and the presence of similar byproducts.

  • Work-up Procedure: A careful work-up is the first step to a successful purification.

    • Quenching: After the reaction is complete (as determined by TLC), the excess thionyl chloride must be quenched. This is typically done by slowly and carefully pouring the reaction mixture into a mixture of ice and a mild base like sodium bicarbonate solution. This neutralizes the acidic byproducts (HCl and SO₂) and hydrolyzes the remaining SOCl₂. Caution: This process is highly exothermic and releases gases; perform it in a well-ventilated fume hood with appropriate personal protective equipment.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during solvent removal to prevent product decomposition.

  • Chromatography: Column chromatography is often necessary for purification.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is typically effective. The exact solvent system will depend on the polarity of your specific product and impurities and should be optimized using TLC.

  • Recrystallization: If a solid product is obtained, recrystallization can be a very effective purification method.

    • Solvent Selection: Common solvents for recrystallizing aminothiadiazoles include ethanol, methanol, ethyl acetate, or mixtures of these with less polar solvents like hexane or diethyl ether. The ideal solvent system should be determined experimentally.

FAQs

Q1: What is the general mechanism of the Hurd-Mori synthesis?

A1: The Hurd-Mori synthesis proceeds through the reaction of a hydrazone derivative containing an α-methylene group with thionyl chloride. The reaction involves the formation of a key intermediate through the reaction of the hydrazone with SOCl₂, which then undergoes an intramolecular cyclization to form the 1,2,3-thiadiazole ring.

Hurd_Mori_Workflow Start Hydrazone Precursor Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate Formation of Key Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Aminothiadiazole Product Step2->Product

Figure 2. Simplified experimental workflow of the Hurd-Mori synthesis.

Q2: How does the choice of the N-acyl or N-tosyl group on the hydrazone affect the reaction?

A2: The N-acyl or N-tosyl group plays a crucial role in activating the hydrazone for the cyclization reaction. These electron-withdrawing groups increase the acidity of the α-methylene protons, facilitating the reaction with thionyl chloride. The choice of the specific group can influence the reaction rate and yield, and may require optimization for a particular substrate.

Q3: Are there any alternatives to thionyl chloride for this synthesis?

A3: Yes, while thionyl chloride is the classic reagent, concerns about its hazardous nature have led to the development of alternatives. Some reported alternatives include:

  • Oxalyl chloride: This reagent can sometimes provide cleaner reactions and the byproducts (CO, CO₂, HCl) are all gaseous.

  • Phosphorus oxychloride (POCl₃): This has also been used as a dehydrating and cyclizing agent in similar reactions.

  • Sulfur-based reagents in combination with an oxidant: Some modern variations of the Hurd-Mori synthesis utilize elemental sulfur in the presence of an oxidant.

It is important to note that using alternative reagents may require significant re-optimization of the reaction conditions and may lead to different side product profiles.

Q4: My aminothiadiazole product seems to be unstable. How should I handle and store it?

A4: Some aminothiadiazole derivatives can be sensitive to light, heat, and acidic or basic conditions. It is advisable to store the purified product in a cool, dark place, preferably under an inert atmosphere if it is particularly sensitive. When working with the compound, avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Effect of Substituents on the Yield of Hurd-Mori Synthesis

The following table summarizes the impact of electron-donating and electron-withdrawing groups on the yield of a pyrrolo[2,3-d]t[1][2][3]hiadiazole synthesis. [1]

Precursor Substituent (Protecting Group) Electronic Nature Yield (%)
N-Benzyl Electron-Donating 25
N-Methyl Electron-Donating 15

| N-Methoxycarbonyl | Electron-Withdrawing| 94 |

Experimental Protocols

General Experimental Protocol for Hurd-Mori Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • Dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add a solution of semicarbazide hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in water.

    • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, and collect the precipitated hydrazone by filtration.

    • Wash the solid with cold water and dry thoroughly under vacuum.

  • Cyclization Reaction:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), suspend the dry hydrazone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or dioxane).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 - 5.0 eq) dropwise to the stirred suspension over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting_Logic Start Low Yield in Hurd-Mori Synthesis Check1 Check Purity of Hydrazone Start->Check1 Action1 Recrystallize Hydrazone Check1->Action1 Impure Check2 Analyze Substituent Effects Check1->Check2 Pure Action1->Check2 Action2a Substrate has EDGs? Consider alternative synthesis Check2->Action2a Action2b Substrate has EWGs? Proceed with optimization Check2->Action2b Check3 Optimize Reaction Conditions Action2b->Check3 Action3a Adjust Temperature (0°C to RT) Check3->Action3a Action3b Vary Reaction Time (Monitor by TLC) Check3->Action3b Action3c Use Fresh/Excess SOCl₂ Check3->Action3c Result Improved Yield Action3a->Result Action3b->Result Action3c->Result

Figure 3. Troubleshooting logic for low yield in Hurd-Mori synthesis.

References

Technical Support Center: 5-Amino-1,2,3-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-amino-1,2,3-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-amino-1,2,3-thiadiazole?

A1: The most frequently employed methods for the synthesis of 5-amino-1,2,3-thiadiazoles are the Hurd-Mori synthesis and a route involving the cycloaddition of hydrogen sulfide to diazoacetonitrile.[1][2] The Hurd-Mori reaction involves the cyclization of hydrazone derivatives with thionyl chloride.[1][3] The diazoacetonitrile method offers an alternative pathway but requires careful handling of the potentially explosive diazoacetonitrile.

Q2: What are the primary causes of low yield in the synthesis of 5-amino-1,2,3-thiadiazole?

A2: Low yields can stem from several factors, including the purity of starting materials, harsh reaction conditions leading to degradation, and incomplete reactions.[4] For instance, in the Hurd-Mori synthesis, high temperatures can be detrimental to the stability of the reactants and intermediates.[4] The nature of protecting groups on starting materials can also significantly influence the reaction's success.[4]

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common issue that can be mitigated by optimizing reaction conditions such as temperature, solvent, and the choice of reagents. In the Hurd-Mori synthesis, an alternative cyclization pathway can lead to oxadiazine byproducts.[4] Modifying the reaction conditions can help favor the formation of the desired thiadiazole.[4] Additionally, using milder and more selective reagents can reduce the occurrence of side reactions.

Q4: Are there safer alternatives to hazardous reagents like thionyl chloride?

A4: Yes, research has focused on developing greener and safer alternatives to hazardous reagents. For the cyclization step in Hurd-Mori type syntheses, methods using elemental sulfur, often with a catalyst like tetrabutylammonium iodide (TBAI) or an iodine/DMSO system, have been developed.[4][5]

Q5: What are the most effective methods for purifying crude 5-amino-1,2,3-thiadiazole?

A5: The primary purification techniques are recrystallization and column chromatography.[4][6] Aqueous recrystallization is particularly effective for removing inorganic salt impurities.[6] If organic impurities persist, a subsequent recrystallization from an organic solvent system (e.g., ethanol/water) or column chromatography using silica gel is recommended.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 5-amino-1,2,3-thiadiazole.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or gives very low conversion.Purity of starting materials is insufficient.Verify the purity and structure of your starting materials using appropriate analytical techniques (NMR, MS).
Reaction conditions are not optimal.Optimize the reaction temperature; for some substrates, cooling may be necessary to prevent degradation.[4]
In the Hurd-Mori synthesis, the N-protecting group on the hydrazone is unsuitable.For substrates containing nitrogenous heterocycles, ensure an electron-withdrawing protecting group is used.[4]
Purity Issues
Symptom Possible Cause Suggested Solution
Presence of inorganic salts in the final product.Inadequate removal of byproducts from the reaction.Perform an initial recrystallization from water, as inorganic salts are typically highly soluble in water while the product has lower solubility, especially at colder temperatures.[6]
Oily product obtained after recrystallization.The product may be too soluble in the chosen solvent, or impurities are depressing the melting point.Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) before filtration.[6] If the problem persists, try a different solvent system or purify by column chromatography.[6]
Presence of unexpected side products (e.g., oxadiazines).Alternative reaction pathways are competing with the desired synthesis.Modify reaction conditions (solvent, temperature) to favor the formation of 5-amino-1,2,3-thiadiazole.[4] Purification by column chromatography can help separate the desired product from byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1,2,3-thiadiazole via Diazoacetonitrile

This protocol is based on a method involving the reaction of diazoacetonitrile with hydrogen sulfide in the presence of a base.[2]

Warning: Diazoacetonitrile is explosive and should be handled with extreme caution in a dilute solution. Do not concentrate or isolate diazoacetonitrile.

  • Preparation of Diazoacetonitrile Solution: Prepare a dilute solution of diazoacetonitrile in a suitable solvent like methylene chloride.[2] The concentration should be kept low (e.g., below 30 wt%) to minimize explosion hazards.

  • Reaction Setup: In a reactor, place the diazoacetonitrile solution and cool it to a low temperature, typically between -5°C and 15°C.[2]

  • Addition of Hydrogen Sulfide Source: Slowly add a solution of a hydrogen sulfide salt (e.g., sodium sulfide in ethanol) to the stirred diazoacetonitrile solution over a period of 30 minutes, maintaining the low temperature.[2] Alternatively, hydrogen sulfide gas can be bubbled through the solution in the presence of a base.[2]

  • Reaction and Workup: Stir the mixture at the same low temperature for an additional 15-30 minutes after the addition is complete.[2] The product may begin to precipitate. Collect any precipitate by filtration. The filtrate can be concentrated to yield more product.[2]

Protocol 2: Purification by Aqueous Recrystallization

This protocol is effective for removing inorganic salt impurities.[6]

  • Dissolution: Transfer the crude 5-amino-1,2,3-thiadiazole to a flask and add a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and continue to boil for a few minutes.

  • Hot Filtration: Perform a hot filtration to remove any insoluble impurities and activated carbon. It is advisable to preheat the filtration funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for at least one hour to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid in drying. Dry the purified crystals under vacuum.[6]

Visualizations

troubleshooting_workflow start Low Yield or Purity Issue check_purity Check Starting Material Purity start->check_purity recrystallize_water Aqueous Recrystallization start->recrystallize_water Impurity Suspected optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK change_reagents Consider Alternative Reagents optimize_temp->change_reagents Low yield persists end_good Improved Yield/Purity change_reagents->end_good recrystallize_organic Organic Solvent Recrystallization recrystallize_water->recrystallize_organic Organic impurities remain recrystallize_water->end_good Purity OK column_chrom Column Chromatography column_chrom->end_good recrystallize_organic->column_chrom Impurities persist

Caption: Troubleshooting logic for improving yield and purity.

synthesis_pathway cluster_hurd_mori Hurd-Mori Synthesis cluster_diazo Diazoacetonitrile Route hydrazone Hydrazone Derivative thionyl_chloride Thionyl Chloride (or alternative) hydrazone->thionyl_chloride Cyclization hurd_mori_product 5-Amino-1,2,3-thiadiazole thionyl_chloride->hurd_mori_product diazo Diazoacetonitrile h2s H2S + Base diazo->h2s Cycloaddition diazo_product 5-Amino-1,2,3-thiadiazole h2s->diazo_product

Caption: Common synthetic pathways to 5-amino-1,2,3-thiadiazole.

References

Technical Support Center: Derivatization of 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatization reactions of 1,2,3-Thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 4°C and protected from light to ensure its stability and purity.[1] The appearance of the compound is typically a dark yellow to dark brown powder.[2]

Q2: What are the most common derivatization reactions for this compound?

A2: The most common derivatization reactions involve the amino group at the 5-position. These include acylation (to form amides) and sulfonylation (to form sulfonamides), which are key reactions for modifying the compound's properties for drug discovery and other applications.

Q3: Are there any known stability issues with the 1,2,3-thiadiazole ring during derivatization?

A3: The 1,2,3-thiadiazole ring is generally stable under a range of reaction conditions. However, harsh conditions, such as refluxing in certain solvents for extended periods, can potentially lead to decomposition.[3] It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid degradation of the starting material or product.

Q4: What are the typical purification methods for derivatives of this compound?

A4: Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) and column chromatography on silica gel. The choice of solvent for recrystallization and the mobile phase for chromatography will depend on the polarity of the synthesized derivative.

Troubleshooting Derivatization Reactions

This section addresses specific issues that may be encountered during the acylation or sulfonylation of this compound.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my acylation/sulfonylation reaction. What are the possible causes and solutions?

A: Low or no yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic guide to troubleshooting this issue:

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Purity of this compound: Ensure the starting amine is of high purity (≥98%).[1] Impurities can interfere with the reaction. The purity can be checked by techniques like HPLC or NMR.

    • Reagent Quality:

      • Acylating/Sulfonylating Agent: Use a fresh or recently purified acyl chloride, sulfonyl chloride, or anhydride. These reagents are often sensitive to moisture.

      • Thionyl Chloride (if preparing an acyl chloride in situ): Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture, reducing its reactivity.[4]

  • Optimize Reaction Conditions:

    • Solvent: Ensure the solvent is anhydrous. Common solvents for these reactions include dichloromethane (DCM), chloroform, or pyridine. Water will react with acyl/sulfonyl chlorides and thionyl chloride.[4]

    • Temperature: The optimal temperature can be substrate-dependent. Some reactions proceed well at room temperature, while others may require initial cooling (0°C) followed by warming to room temperature or gentle heating.[4]

    • Base: For reactions involving acyl or sulfonyl chlorides, a base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct. Ensure the base is dry and added in an appropriate stoichiometric amount.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the acylating or sulfonylating agent may be necessary to drive the reaction to completion.[4]

  • Consider Electronic Effects:

    • The electronic nature of substituents on your acylating or sulfonylating agent can influence the reaction rate. Electron-withdrawing groups on the electrophile generally increase reactivity.

Issue 2: Formation of Multiple Products or Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Identifying the nature of the impurities is key to mitigating them.

Common Side Products and Solutions:

  • Diacylation/Disulfonylation: It is possible for the nitrogen on the thiadiazole ring to undergo reaction in addition to the exocyclic amine, although this is less common under standard conditions.

    • Solution: Use milder reaction conditions, control the stoichiometry of the acylating/sulfonylating agent carefully, and consider using a protecting group strategy if necessary.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of unreacted this compound.[3]

    • Solution: Increase the reaction time, temperature (cautiously), or the amount of the acylating/sulfonylating agent. Monitor the reaction by TLC until the starting amine is consumed.

  • Decomposition Products: If the reaction is run for too long or at too high a temperature, the desired product or starting material may begin to decompose.

    • Solution: Monitor the reaction closely by TLC and stop it once the product is formed.

Experimental Protocols

General Protocol for N-Acylation of this compound with an Acyl Chloride
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (used as solvent).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of the desired acyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

    • Air-dry the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated product.

General Protocol for N-Sulfonylation of this compound
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., DCM and triethylamine).

  • Addition of Sulfonyl Chloride: At room temperature or 0°C, add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, pour the mixture into acidic water (e.g., dilute HCl) to precipitate the product and neutralize the excess base.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for Derivatization of Aminothiadiazoles

Derivative TypeReagentsSolventBaseTemperatureYield (%)Reference
N-AcylAcyl ChlorideDichloromethaneTriethylamine0°C to RTVariesGeneral Protocol
N-AcylAcid AnhydridePyridine-RefluxVariesGeneral Protocol
N-SulfonylSulfonyl ChloridePyridine-Room Temp.Varies[5]
N-AcylCarboxylic Acid, EDC, HOBtAcetonitrile-Room Temp.68% (example)[6]

Yields are highly dependent on the specific substrates used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (this compound, Acyl/Sulfonyl Chloride) mix Combine & React (Controlled Temperature) start->mix reagents Anhydrous Solvent & Base reagents->mix monitor Monitor by TLC mix->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Isolate Crude Product (Filtration/Extraction) quench->extract purify Purify Product (Recrystallization/ Chromatography) extract->purify analyze Characterize (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting Logic Diagram

troubleshooting_derivatization start Low/No Product Yield check_sm Check Starting Material Quality start->check_sm check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sol_sm Purify Starting Amine (Recrystallize) check_sm->sol_sm Impure? sol_reagents Use Fresh/Distilled Reagents check_reagents->sol_reagents Old/Exposed to Air? sol_conditions Use Anhydrous Solvent Optimize Temp. & Time Adjust Stoichiometry check_conditions->sol_conditions Suboptimal?

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Minimizing byproduct formation in aminothiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during aminothiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminothiadiazoles?

A1: The most prevalent methods for synthesizing aminothiadiazoles include the cyclization of thiosemicarbazides or thiosemicarbazones and the Hantzsch thiazole synthesis. The choice of method often depends on the desired substitution pattern and available starting materials.

Q2: What is the most common byproduct observed during the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides?

A2: A frequent byproduct is the corresponding 2-amino-1,3,4-oxadiazole.[1][2] This occurs due to the desulfurization of the thiosemicarbazide intermediate followed by cyclization. The formation of this byproduct is particularly noted in syntheses employing dehydrating agents like phosphorus oxychloride (POCl₃).[1]

Q3: How can I minimize the formation of the 2-amino-1,3,4-oxadiazole byproduct?

A3: Optimizing the reaction conditions is key. Lowering the reaction temperature and choosing an appropriate solvent can significantly improve the regioselectivity towards the desired 2-amino-1,3,4-thiadiazole.[1] For instance, in POCl₃-mediated synthesis, using chlorobenzene as a solvent at 60°C has been shown to provide a high ratio of the thiadiazole to the oxadiazole.[1]

Q4: I am getting a low yield in my Hantzsch aminothiazole synthesis. What are the likely causes?

A4: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction temperature, inappropriate solvent, or the absence of a suitable catalyst.[3] The purity of the starting materials, specifically the α-haloketone and thiourea, is also crucial.[3] Additionally, incorrect stoichiometry of the reactants can lead to reduced product formation.

Q5: Are there more environmentally friendly ("greener") methods for aminothiadiazole synthesis that can also help in reducing byproducts?

A5: Yes, several greener approaches have been developed that often lead to higher purity and yields. These methods include microwave-assisted synthesis, the use of reusable catalysts like silica-supported tungstosilisic acid, and solvent-free reaction conditions.[3] These techniques can reduce reaction times and energy consumption, and in many cases, minimize the formation of side products.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during aminothiadiazole synthesis.

Issue 1: Presence of an Unexpected Isomer (1,2,4-triazole) in the Product Mixture from Oxidative Cyclization of Thiosemicarbazones.
  • Possible Cause: The choice of oxidizing agent and reaction conditions can influence the cyclization pathway. Some oxidizing agents may favor an attack on the thioamide moiety, leading to the formation of a 1,2,4-triazole derivative instead of the desired 1,3,4-thiadiazole.[4]

  • Suggested Solutions:

    • Change the Oxidizing Agent: If you are using a one-electron abstracting agent and observing triazole formation, consider switching to a different type of oxidizing agent. For example, ferric chloride (FeCl₃) is commonly used to promote the formation of 2-amino-1,3,4-thiadiazoles from thiosemicarbazones.

    • Modify Reaction Conditions: The reaction mechanism can be sensitive to pH and solvent. Adjusting these parameters may favor the desired cyclization pathway.

Issue 2: Low or No Product Yield in Hantzsch Aminothiazole Synthesis.
  • Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Inappropriate SolventScreen different solvents such as ethanol, methanol, or aqueous mixtures to find the optimal medium for your specific substrates.[3]
Suboptimal Reaction TemperatureOptimize the reaction temperature. While refluxing is common, some reactions may benefit from lower or higher temperatures. Monitor the reaction progress by TLC.[3]
Ineffective or No CatalystIntroduce a suitable catalyst. Acidic or basic catalysts can be beneficial depending on the specific reactants.[3]
Poor Quality of Starting MaterialsEnsure the purity of the α-haloketone and thiourea. Impurities can interfere with the reaction.[3]
Incorrect StoichiometryCarefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases.
Issue 3: Difficulty in Product Isolation and Purification.
  • Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[5]
Formation of a complex mixture of products.If TLC indicates multiple products, column chromatography is a standard method for purification.[3]
The product precipitates as a hydrohalide salt.Neutralize the reaction mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the neutral product, which can then be collected by filtration.[5]

Experimental Protocols

Protocol 1: Optimized POCl₃-Assisted Synthesis of 2-Amino-1,3,4-Thiadiazoles[1]

This protocol is optimized to favor the formation of the 2-amino-1,3,4-thiadiazole over the 2-amino-1,3,4-oxadiazole byproduct.

  • Reaction Setup: To a solution of the corresponding thiosemicarbazide (0.1 mmol) in chlorobenzene (0.5 mL), add phosphorus oxychloride (POCl₃) (2-4 equivalents).

  • Reaction Execution: Stir the reaction mixture at 60°C for 2 hours.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into ice-cold water.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Hantzsch Aminothiazole Synthesis[6][7]
  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.02 equivalents) in ethanol.

  • Reaction Execution: Stir the mixture at 70°C. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 2 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. Collect the precipitate by vacuum filtration and wash with acetone.

  • Purification: Dissolve the collected solid in 2 M NaOH and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the purified 2-aminothiazole.

Quantitative Data

Table 1: Optimization of Reaction Conditions for POCl₃-Assisted Synthesis of 2-amino-1,3,4-thiadiazole (4a) vs. 2-amino-1,3,4-oxadiazole (5a) Byproduct [1]

EntrySolventTemperature (°C)Ratio of 4a:5aYield of 4a (%)
1CH₃CN82100:2565
2Dioxane101100:3358
3Neat106100:6032
4Toluene106100:1375
5Chlorobenzene106100:883
6Chlorobenzene60100:6.580
7Chlorobenzene25100:1045
8Chlorobenzene80100:7.282

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (Thiosemicarbazide, POCl3, Chlorobenzene) reaction Reaction (60°C, 2h) start->reaction quench Quench (Ice-water) reaction->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract purify Purify (Column Chromatography) extract->purify end end purify->end Final Product (2-Amino-1,3,4-thiadiazole)

Caption: Experimental workflow for the optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazoles.

troubleshooting_logic start Low Product Yield? cause1 Check Purity of Starting Materials start->cause1 Yes cause2 Review Reaction Conditions start->cause2 Yes cause3 Verify Stoichiometry start->cause3 Yes solution1 Purify Reactants cause1->solution1 solution2a Optimize Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution2c Add Catalyst cause2->solution2c solution3 Adjust Molar Ratios cause3->solution3

Caption: Troubleshooting decision tree for addressing low product yield in aminothiadiazole synthesis.

References

Stability issues of 1,2,3-thiadiazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-thiadiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during the synthesis of these versatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for 1,2,3-thiadiazole compounds?

A1: The 1,2,3-thiadiazole ring is generally considered thermally stable, but it can be susceptible to decomposition under certain conditions.[1][2] The primary stability concerns are:

  • Thermal Decomposition: At elevated temperatures, typically above 200 °C, the ring can undergo irreversible decomposition.[1] The main pathway is the extrusion of molecular nitrogen (N₂), which is a thermodynamically favorable process, leading to highly reactive intermediates.[1]

  • Photochemical Instability: The 1,2,3-thiadiazole ring is susceptible to degradation upon exposure to UV irradiation.[1] This also primarily proceeds through the loss of N₂ to form reactive species like thiirene and thioketene.[1]

  • Base-Mediated Cleavage: Strong bases, such as organolithium compounds (e.g., n-butyllithium), potassium t-butoxide, or sodamide, can induce cleavage of the thiadiazole ring, resulting in the evolution of nitrogen and the formation of alkali-metal alkynethiolates.[3]

Q2: My Hurd-Mori reaction is giving a low yield. What are the common causes?

A2: The Hurd-Mori synthesis, which involves the cyclization of α-methylene-containing hydrazones with thionyl chloride (SOCl₂), is a versatile method for preparing 1,2,3-thiadiazoles.[2][4][5] However, low yields can result from several factors:

  • Side Reactions: The reaction is often accompanied by side reactions such as chlorination, aromatization, and sulfonylation, which consume starting materials and complicate purification.[6]

  • Substrate Reactivity: The nature of the substituents on the hydrazone can significantly impact the reaction's success.

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the desired product.

  • Purity of Reagents: Impurities in the starting hydrazone or thionyl chloride can interfere with the cyclization process.

Q3: I am observing many byproducts during my synthesis. What are they and how can I minimize them?

A3: In the Hurd-Mori reaction, byproducts can arise from the reactivity of thionyl chloride.[2][6] For instance, the reaction of 2[(ethoxycarbonyl)hydrazono] propionic acid with thionyl chloride can yield a trace of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2] To minimize byproduct formation:

  • Control Temperature: Running the reaction at room temperature or below can help reduce the rate of side reactions.

  • Use Modified Procedures: Consider alternative, milder methods. For example, a metal-free approach using N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium iodide (TBAI) as a catalyst can provide good to moderate yields under milder conditions.[5][7]

  • Optimize Stoichiometry: Carefully controlling the stoichiometry of thionyl chloride can prevent unwanted side reactions.

Q4: How do substituents affect the stability of the 1,2,3-thiadiazole ring?

A4: Substituents can have a significant impact on the stability of the 1,2,3-thiadiazole ring. For instance, incorporating electron-withdrawing groups on an aryl ring attached to the thiadiazole can increase the thermal stability of the resulting compound.[7] The nature of the substituents also influences the decomposition temperature and the overall reactivity of the molecule.[1]

Q5: What are the best practices for purifying 1,2,3-thiadiazole compounds?

A5: Purification can be challenging due to the potential for decomposition.

  • Avoid High Temperatures: Use purification techniques that do not require high heat, such as column chromatography at room temperature. Avoid distillation at high temperatures if the compound has a low decomposition threshold.

  • Use Inert Atmosphere: For sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: During aqueous workups, avoid strongly acidic or basic conditions, as these can promote ring cleavage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of starting material or product. 2. Inefficient cyclization. 3. Competing side reactions.[6]1. Lower the reaction temperature. 2. Ensure high purity of starting materials (hydrazone) and reagents (thionyl chloride). 3. Try a modified Hurd-Mori protocol, such as using N-tosylhydrazones with elemental sulfur and a catalyst like TBAI.[5][7] 4. Verify the structure of the starting hydrazone.
Product Decomposes During Workup or Purification 1. Thermal instability.[1] 2. Sensitivity to strong acids or bases.[3] 3. Photochemical degradation.[1]1. Perform workup and purification at room temperature or below. 2. Use neutral or buffered aqueous solutions for extraction. 3. Protect the reaction and product from light, especially UV sources. 4. Use flash column chromatography instead of high-temperature distillation.
Formation of Unidentified Impurities 1. Chlorination, aromatization, or sulfonylation from thionyl chloride.[6] 2. Ring-opening followed by rearrangement. 3. Reaction with solvent or other nucleophiles.1. Reduce the amount of thionyl chloride used. 2. Change the solvent to a less reactive one (e.g., 1,2-dichloroethane).[6] 3. Characterize major impurities by NMR and MS to understand the side reaction pathways and adjust conditions accordingly.
Reaction is Sluggish or Incomplete 1. Low reactivity of the hydrazone substrate. 2. Insufficient activation by the cyclizing agent.1. Increase reaction time at a controlled, moderate temperature. 2. Consider using a more reactive hydrazone derivative, such as a tosylhydrazone.[8] 3. Ensure anhydrous conditions, as water can quench thionyl chloride.

Data Summary

Thermal Stability of Substituted 1,2,3-Thiadiazoles

The following table summarizes thermogravimetric analysis (TGA) data for various 1,2,3-thiadiazole derivatives, indicating their thermal stability. The onset decomposition temperature (T_onset) is a key indicator of when significant degradation begins.

CompoundSubstituentsT_onset (°C)Reference
1,2,3-Thiadiazole-triazole hybrid 1p-OCH₃ Phenyl260[9][10]
1,2,3-Thiadiazole-triazole hybrid 2p-CH₃ Phenyl205[9][10]
1,2,3-Thiadiazole-triazole hybrid 3p-Cl Phenyl279[9][10]
1,2,3-Thiadiazole-triazole hybrid 4p-Br Phenyl280[9][10]
1,2,3-Thiadiazole-triazole hybrid 5p-NO₂ Phenyl274[9][10]

Data is illustrative and derived from studies on related heterocyclic systems. Actual values can vary based on the specific molecular structure.

Key Visualizations

Factors Affecting 1,2,3-Thiadiazole Stability

cluster_factors Factors cluster_decomposition Pathways Stability 1,2,3-Thiadiazole Ring Stability Decomposition Decomposition Pathways Stability->Decomposition Prone to Factors Influencing Factors Factors->Stability Determines Temperature Temperature (High Temp. -> Instability) Light Light Exposure (UV -> Degradation) pH pH (Strong Base -> Cleavage) Substituents Substituents (EWG -> Stability) N2_Extrusion Nitrogen (N₂) Extrusion Ring_Cleavage Ring Cleavage

Caption: Factors influencing the stability of the 1,2,3-thiadiazole ring.

Primary Decomposition Pathway

Thiadiazole 1,2,3-Thiadiazole Intermediate Reactive Intermediates (Thiirene, Thioketene) Thiadiazole->Intermediate - N₂ Stress Heat (Δ) or Light (hν) Stress->Thiadiazole N2 N₂ Products Further Products Intermediate->Products

Caption: Decomposition of 1,2,3-thiadiazole via nitrogen extrusion.

Experimental Protocols

Modified Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol is a metal-free and milder alternative to the classic Hurd-Mori reaction, adapted from methodologies that utilize N-tosylhydrazones and elemental sulfur.[5][7] It is designed to improve yields and reduce side reactions.

Materials:

  • Substituted N-tosylhydrazone (1.0 mmol)

  • Elemental Sulfur (S₈) (1.5 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.2 mmol)

  • Solvent (e.g., Dichloroethane or DMSO) (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-tosylhydrazone (1.0 mmol), elemental sulfur (1.5 mmol), and TBAI (0.2 mmol).

  • Add the solvent (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting hydrazone), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 4-aryl-1,2,3-thiadiazole.

Experimental Workflow Diagram

start Start reagents Combine Reactants: - N-Tosylhydrazone - Sulfur (S₈) - TBAI Catalyst - Solvent start->reagents heat Heat and Stir (80-100 °C, 4-12h) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, NaHCO₃, Brine monitor->workup Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Pure 1,2,3-Thiadiazole purify->end

Caption: Workflow for the modified synthesis of 1,2,3-thiadiazoles.

References

Technical Support Center: Purifying Aminothiadiazoles via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminothiadiazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying aminothiadiazoles?

A1: Silica gel is the most widely used stationary phase for the column chromatography of aminothiadiazole derivatives.[1][2][3] Its polar nature is well-suited for separating these moderately polar heterocyclic compounds from less polar or more polar impurities. Alumina can be an alternative if the compound is found to be unstable on silica gel.[4] For highly polar aminothiadiazoles, reverse-phase silica (like C8 or C18) may be employed.[1][5]

Q2: How do I select the right mobile phase (eluent) for my aminothiadiazole purification?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) for the target aminothiadiazole of approximately 0.2-0.3 on the TLC plate.[3] This Rf range generally provides the best separation on a column.[6][7] Other solvents like dichloromethane and methanol can also be used depending on the polarity of the specific derivative.[2][8]

Q3: My aminothiadiazole is not very soluble in the mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, dry loading is the recommended method.[9] This involves pre-adsorbing your crude sample onto a small amount of silica gel by dissolving it in a suitable solvent (one that fully dissolves it, like dichloromethane or acetone), adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[2][9]

Q4: How can I tell if my compound is degrading on the silica gel column?

A4: Streaking on the TLC plate during method development can be an indicator of compound instability. To confirm, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If new spots appear or the original spot changes, your compound may be sensitive to silica gel.[4] In such cases, you can try deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase or switch to a different stationary phase like alumina.[4]

Q5: What are typical yields for column chromatography purification of aminothiadiazoles?

A5: Yields can vary widely depending on the purity of the crude material and the efficiency of the separation. However, with an optimized protocol, it is common to achieve yields of over 80%.[8] Low yields can result from incomplete elution, degradation on the column, or poor separation leading to mixed fractions that are discarded.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation 1. Inappropriate mobile phase polarity.[10] 2. Column was poorly packed (channeling).[10] 3. Column was overloaded with crude material.[11] 4. Sample band was too wide during loading.[11]1. Optimize the mobile phase using TLC to ensure a good separation between your compound and impurities (aim for a ΔRf > 0.2).[6] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2][12] 2. Ensure the silica gel is packed uniformly without air bubbles.[2] Wet (slurry) packing is often more consistent.[12] 3. Use an appropriate ratio of crude material to silica gel, typically ranging from 1:20 to 1:100 by weight.[3] 4. Dissolve the sample in the minimum amount of solvent for loading.[2] If solubility is an issue, use the dry loading technique.[9]
Product Elutes Too Quickly (with the solvent front) 1. Mobile phase is too polar.[4]1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., more hexanes in a hexane/ethyl acetate system).[4]
Product Takes Too Long to Elute or is Stuck on the Column 1. Mobile phase is not polar enough.[4] 2. The compound may be interacting too strongly with the silica gel (e.g., acidic or very polar compounds).[4]1. Gradually increase the polarity of the mobile phase. If there are no impurities with lower Rf values, you can significantly increase the polarity to speed up elution once the initial impurities have been washed off.[4] 2. Add a small percentage of a more polar solvent like methanol to your eluent.[2] Alternatively, consider using a more deactivated stationary phase or reverse-phase chromatography.[4]
Fractions Contain a Mixture of Product and Impurities (Co-elution) 1. The chosen solvent system does not provide adequate separation.[1] 2. Tailing of the spots on the column.1. Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. The different solvent selectivity might resolve the compounds.[6] 2. Tailing can be caused by overloading or strong interactions with the stationary phase. Try loading less material. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can result in sharper peaks.
Low Recovery of the Purified Compound 1. The compound is still on the column. 2. The compound is unstable and degraded on the column.[4] 3. The compound is spread out over many fractions at a low concentration.[4]1. After collecting the main fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if more product elutes. 2. Check for compound stability on silica gel using TLC.[4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica.[4] 3. Concentrate the fractions where you expected to see your compound and re-check by TLC.[4]

Experimental Protocols

General Protocol for Column Chromatography Purification of an Aminothiadiazole Derivative

This protocol is a general guideline and may need optimization for specific aminothiadiazole derivatives.[2]

1. Preparation of the Mobile Phase and TLC Analysis:

  • Start by preparing a few different solvent systems of varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Run TLC plates of your crude material in these solvent systems to find the one that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

2. Column Packing (Wet Slurry Method):

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[2]

  • Carefully pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.[6]

  • Once the silica has settled, open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[13]

3. Sample Loading:

  • Wet Loading: Dissolve the crude aminothiadiazole in a minimal amount of the mobile phase.[2] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., in test tubes).[2]

  • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[12]

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain your purified compound.[2]

  • Spot every few fractions on a TLC plate, elute, and visualize under a UV lamp.

  • Combine the fractions that contain only the pure product.

6. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified aminothiadiazole.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the column chromatography purification of aminothiadiazoles.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 100-200 mesh)[2][8]Most common for normal-phase chromatography.
Crude Sample to Silica Ratio (by weight) 1:20 to 1:100[3]Use a higher ratio for difficult separations.
Optimal TLC Rf of Target Compound 0.2 - 0.3[3]Provides the best balance for separation on the column.
Common Mobile Phase Systems Hexane/Ethyl Acetate[8] Dichloromethane/Methanol[8]The ratio is determined by TLC analysis. For example, successful purifications have used 30% EtOAc in hexane and 5% CH3OH in CH2Cl2.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Isolate 8. Evaporate Solvent (Isolate Product) Combine->Isolate

Caption: Workflow for aminothiadiazole purification.

Troubleshooting_Flowchart Start Problem with Purification PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? PoorSep->LowYield No OptimizeSolvent Optimize Mobile Phase via TLC PoorSep->OptimizeSolvent Yes FlushColumn Flush Column with Polar Solvent LowYield->FlushColumn Yes Repack Repack Column Carefully OptimizeSolvent->Repack Still issues ReduceLoad Reduce Sample Load Repack->ReduceLoad Still issues CheckStability Check Compound Stability (Consider Alumina) FlushColumn->CheckStability Still low Concentrate Concentrate Dilute Fractions CheckStability->Concentrate Still low

Caption: Troubleshooting logic for common issues.

References

Validation & Comparative

A Comparative Guide to 1,2,3-Thiadiazol-5-amine and 1,3,4-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among the vast array of heterocyclic compounds, thiadiazoles have emerged as a "privileged scaffold" due to their diverse and significant biological activities. This guide provides an objective, data-driven comparison of two prominent thiadiazole isomers: 1,2,3-thiadiazol-5-amine and the broader class of 1,3,4-thiadiazole derivatives. The focus is on their performance in anticancer and antimicrobial applications, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their drug discovery endeavors.

Introduction to Thiadiazole Isomers

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four possible isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1][2] This guide will focus on the comparison between the 1,2,3- and 1,3,4-isomers, which have been extensively explored in medicinal chemistry.

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may explain the ability of its derivatives to interfere with DNA replication and other cellular processes.[3] Both 1,2,3- and 1,3,4-thiadiazole cores act as versatile templates for developing a wide range of biologically active molecules. Their therapeutic efficacy is largely dependent on the nature and position of the functional groups attached to the core ring structure.[3]

Synthesis of Thiadiazole Scaffolds

The synthetic routes to these thiadiazole isomers are well-established, allowing for the generation of diverse libraries of compounds for screening.

Synthesis of 5-Amino-1,2,3-thiadiazole: A common method for the preparation of 5-amino-1,2,3-thiadiazole involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base or with a salt of hydrogen sulfide in a solvent.[4]

Synthesis of 1,3,4-Thiadiazole Derivatives: A versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid chlorides, or carbon disulfide.[5][6]

Comparative Biological Efficacy: A Data-Driven Overview

The following tables summarize quantitative data from various studies, offering a comparative perspective on the anticancer and antimicrobial activities of derivatives from both thiadiazole classes.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with different isomers exhibiting distinct mechanisms of action.

Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
1 D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivativeT47D (Breast)0.042[1][7]
2 4-(isopropylthio)anthra[1,2-c][8][9][10]thiadiazole-6,11-dioneLeukemia cell lines0.18 - 1.45[7]

Table 2: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
3 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[11][12]
4 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[11][12]
5 Honokiol derivative with 1,3,4-thiadiazole scaffoldA549 (Lung)1.62[3][10]
6 Ciprofloxacin-based 1,3,4-thiadiazole derivativeMCF-7 (Breast)3.26 - 15.7[3]
7 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[13]
8 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[13]
9 Pyrazoline-based 1,3,4-thiadiazoleHepG-2 (Liver)84.9[13][14]
10 Pyrazoline-based 1,3,4-thiadiazoleMCF-7 (Breast)63.2[13][14]
Antimicrobial Activity

Both 1,2,3- and 1,3,4-thiadiazole derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDDerivative DescriptionMicroorganismMIC (µg/mL)Reference
11 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoleS. aureus62.5[15]
12 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (fluorinated)S. aureus, B. subtilis-[15]
13 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (oxygenated)A. niger, C. albicans32-42[15]
14 Tetranorlabdane with 1,3,4-thiadiazole unitB. polymyxa2.5[16]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of thiadiazole derivatives are mediated through diverse mechanisms, often involving the inhibition of key cellular enzymes and signaling pathways.

1,2,3-Thiadiazole Derivatives: Targeting the Cytoskeleton and Cellular Stress Response

A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[17] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[17] Additionally, certain derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1][17]

G Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Thiadiazole->Tubulin inhibits Hsp90 Hsp90 Thiadiazole->Hsp90 inhibits Microtubules Microtubule Formation Tubulin->Microtubules polymerizes to form CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle ClientProteins Client Proteins (e.g., CRAF, ERBB2, CDK4) Hsp90->ClientProteins stabilizes Proliferation Decreased Proliferation & Survival ClientProteins->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->Proliferation leads to

Anticancer Mechanism of 1,2,3-Thiadiazole Derivatives.
1,3,4-Thiadiazole Derivatives: A Multi-pronged Attack on Cancer Cells

Derivatives of 1,3,4-thiadiazole exhibit a broader range of anticancer mechanisms. They have been shown to inhibit various protein kinases, such as tyrosine kinases, which are critical for cell signaling pathways that regulate proliferation and survival.[18] Some derivatives act as microtubule-destabilizing agents, while others function as histone deacetylase (HDAC) inhibitors, modulating gene expression.[18] Furthermore, they can induce apoptosis and interfere with key signaling pathways like PI3K/Akt and MAPK/ERK.[9]

G Thiadiazole 1,3,4-Thiadiazole Derivative Kinases Protein Kinases (e.g., Tyrosine Kinases) Thiadiazole->Kinases inhibits Tubulin Tubulin Polymerization Thiadiazole->Tubulin inhibits HDAC HDACs Thiadiazole->HDAC inhibits Signaling Signaling Pathways (PI3K/Akt, MAPK/ERK) Thiadiazole->Signaling interferes with Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Proliferation Decreased Cell Proliferation Kinases->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle HDAC->Proliferation Signaling->Proliferation Apoptosis->Proliferation leads to CellCycle->Proliferation leads to

Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives.

Experimental Protocols

The reproducibility of scientific findings is paramount. The following are detailed methodologies for key experiments used to evaluate the efficacy of thiadiazole derivatives.

Synthesis of 5-Amino-1,2,3-thiadiazole

This protocol is adapted from a patented process.[4]

Materials:

  • Diazoacetonitrile

  • Hydrogen sulfide or a salt of hydrogen sulfide (e.g., sodium hydrosulfide)

  • A suitable solvent (e.g., methylene chloride, ethanol)

  • A base (e.g., diethylamine) if using hydrogen sulfide gas

  • Reactor with stirring and temperature control

Procedure:

  • Place a solution of diazoacetonitrile in the chosen solvent into the reactor.

  • Cool the reactor to a temperature below 20°C, preferably between -5°C and 15°C.

  • While stirring, introduce either hydrogen sulfide gas in the presence of a base or a solution of a hydrogen sulfide salt dropwise.

  • Maintain the temperature and continue stirring for a specified period (e.g., 15-45 minutes).

  • The product, 5-amino-1,2,3-thiadiazole, will partially precipitate.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate to obtain the remaining product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isolation Diazoacetonitrile Diazoacetonitrile in Solvent Reactor Reactor (<20°C, Stirring) Diazoacetonitrile->Reactor H2S H₂S + Base or H₂S Salt H2S->Reactor Filtration Filtration Reactor->Filtration Concentration Concentration of Filtrate Filtration->Concentration Filtrate Product 5-Amino-1,2,3-thiadiazole Filtration->Product Concentration->Product

References

A Comparative Analysis of the Biological Activities of Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, is a cornerstone in medicinal chemistry. Its four isomeric forms—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—serve as privileged structures in the design of novel therapeutic agents. The inherent aromaticity of the thiadiazole ring contributes to the in vivo stability of its derivatives, while the mesoionic character of some isomers facilitates passage across cellular membranes to interact with biological targets.[1][2] This guide provides a comparative overview of the biological activities of these four isomers, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The biological potential of thiadiazole derivatives is significantly influenced by the arrangement of the heteroatoms within the ring, as well as the nature and position of substituent groups. The following tables summarize the reported anticancer and antimicrobial activities of various derivatives of the four thiadiazole isomers. It is important to note that these results are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity (IC₅₀ Values in µM)

The anticancer activity of thiadiazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC₅₀ value indicates greater potency.

IsomerDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivativeT47D (Breast)0.042 - 0.058[1]
Combretastatin A-4 analogHL-60 (Leukemia)Not specified[2]
1,2,4-Thiadiazole Amide functionalized 1,2,4-triazole hybrid (8b)MCF-7 (Breast)0.10 ± 0.084[3]
Amide functionalized 1,2,4-triazole hybrid (8b)A549 (Lung)0.17 ± 0.032[3]
Amide functionalized 1,2,4-triazole hybrid (8e)DU145 (Prostate)0.19 ± 0.011[3]
1,2,5-Thiadiazole Anthra[2,1-c][2][3][4]thiadiazole-6,11-dione (NSC745885)Leukemia cell lines0.16 - 7.71
4-(isopropylthio)anthra[1,2-c][2][3][4]thiadiazole-6,11-dioneLeukemia cell lines0.18 - 1.45
1,3,4-Thiadiazole Ciprofloxacin hybridMCF-7 (Breast)3.26 - 15.7[2]
Honokiol hybrid (8a)A549 (Lung)1.62[2]
Pyridine hybridHCT-116 (Colon)2.03 - 37.56[2]
Antimicrobial Activity (MIC Values in µg/mL)

The antimicrobial efficacy of thiadiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC) assay, which establishes the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies stronger antimicrobial activity.

IsomerDerivativeMicroorganismMIC (µg/mL)Reference
1,2,4-Thiadiazole Triazole-Thiadiazole derivative (6h)Bacillus subtilis ATCC 663315.63[5]
Triazole-Thiadiazole derivative (4l)Staphylococcus aureus ATCC 2592331.25[5]
1,3,4-Thiadiazole 5-arylamino-2-[[1(2H)-phthalazinone-2-yl]methyl] derivativeBacillus subtilisGenerally active[6]
2-(1-adamantylamino)-5-(p-nitrophenyl) derivativeEscherichia coliGood activity
2,5-disubstituted derivativeXanthomonas oryzae pv. oryzae52-79% inhibition at 100 µg/mL[4]
Sulfonamide hybridEnterococcus faeciumHigh activity[4]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan solution.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Add varying concentrations of thiadiazole derivatives B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining the anticancer activity of thiadiazole isomers using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent. The broth microdilution method is a commonly used technique.

Experimental Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of thiadiazole derivatives in broth B Dispense into a 96-well plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate the plate at optimal temperature (e.g., 37°C) D->E F Incubate for 18-24h E->F G Visually inspect for turbidity (bacterial growth) F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for determining the antimicrobial activity of thiadiazole isomers using the MIC assay.

Detailed Steps:

  • Preparation of Dilutions: Perform serial two-fold dilutions of the thiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (usually 35-37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of thiadiazole isomers are exerted through various mechanisms, often involving the modulation of key signaling pathways.

Anticancer Mechanisms

Thiadiazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Anticancer_Pathways cluster_134 1,3,4-Thiadiazole Derivatives cluster_123 1,2,3-Thiadiazole Derivatives cluster_pathways Cellular Processes cluster_outcome Outcome T_134 1,3,4-Thiadiazole PI3K PI3K/Akt Pathway T_134->PI3K inhibit EGFR EGFR Signaling T_134->EGFR inhibit VEGFR VEGFR Signaling T_134->VEGFR inhibit Tubulin Tubulin Polymerization T_134->Tubulin inhibit HDAC HDAC T_134->HDAC inhibit Proliferation_Survival Cell Proliferation & Survival PI3K->Proliferation_Survival promotes Apoptosis Apoptosis PI3K->Apoptosis EGFR->Proliferation_Survival promotes EGFR->Apoptosis Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes VEGFR->Apoptosis Mitosis Mitosis Tubulin->Mitosis essential for Gene_Expression Gene Expression HDAC->Gene_Expression regulates HDAC->Apoptosis T_123 1,2,3-Thiadiazole Hsp90 Hsp90 T_123->Hsp90 inhibit Tubulin_Polymerization Tubulin Polymerization T_123->Tubulin_Polymerization inhibit Protein_Folding Protein Folding Hsp90->Protein_Folding chaperone Hsp90->Apoptosis Tubulin_Polymerization->Mitosis essential for Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Mitosis->Cell_Cycle_Arrest Gene_Expression->Apoptosis Protein_Folding->Apoptosis Antimicrobial_Mechanisms cluster_isomers Thiadiazole Isomers cluster_mechanisms Proposed Mechanisms cluster_outcome Outcome Thiadiazoles Thiadiazole Derivatives Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase) Thiadiazoles->Enzyme_Inhibition can lead to Cell_Membrane Cell Membrane Disruption Thiadiazoles->Cell_Membrane can lead to Virulence_Factor Inhibition of Virulence Factors Thiadiazoles->Virulence_Factor can lead to Biofilm Biofilm Formation Inhibition Thiadiazoles->Biofilm can lead to Bacterial_Death Bacterial Cell Death or Growth Inhibition Enzyme_Inhibition->Bacterial_Death Cell_Membrane->Bacterial_Death Virulence_Factor->Bacterial_Death Biofilm->Bacterial_Death

References

Comparative Guide to the Structure-Activity Relationship of 1,2,3-Thiadiazole-5-amine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,3-thiadiazole-5-amine analogs and related derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The unique mesoionic character of the 1,2,3-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets, making them a versatile scaffold in medicinal chemistry.[1] This document summarizes quantitative efficacy data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutics.

Quantitative Biological Activity

The anticancer activity of 1,2,3-thiadiazole analogs is significantly influenced by the nature and position of substituents on the thiadiazole ring and associated phenyl groups. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Analogs
Compound IDR1 (at C4 of thiadiazole)R2 (at C5 of thiadiazole)Cancer Cell LineIC50 (µM)Reference
Series 1: D-ring fused Dehydroepiandrosterone (DHEA) derivatives
22Fused DHEA derivative-T47D (Breast)0.042 - 0.058[1]
23Fused DHEA derivative-T47D (Breast)0.042 - 0.058[1]
25Fused DHEA derivative-T47D (Breast)0.042 - 0.058[1]
Adriamycin (Control)--T47D (Breast)0.04[1]
Series 2: Pyrazole Oxime derivatives
3e4-methylPyrazole oxime derivativeHCT-116 (Colon)7.19[1]
3l4-methylPyrazole oxime derivativeHCT-116 (Colon)6.56[1]
5-Fluorouracil (Control)--HCT-116 (Colon)29.50[1]
3e4-methylPyrazole oxime derivativeSGC-7901 (Gastric)15.50[1]
3l4-methylPyrazole oxime derivativeSGC-7901 (Gastric)25.65[1]
5-Fluorouracil (Control)--SGC-7901 (Gastric)56.12[1]
Series 3: Combretastatin A-4 (CA-4) Analogs
Various Analogs3,4,5-trimethoxyphenylPhenyl groupHL-60 (Leukemia)0.0134 - 0.0866[1]
Various Analogs3,4,5-trimethoxyphenylPhenyl groupHCT-116 (Colon)0.0134 - 0.0866[1]
Various Analogs3,4,5-trimethoxyphenylPhenyl groupHMEC-1 (Endothelial)0.0134 - 0.0866[1]
Table 2: Enzyme Inhibitory Activity of Thiadiazole Derivatives
Compound IDScaffoldTarget EnzymeIC50 (µM)Reference
Series 4: VEGFR-2 Inhibitors
20b2,3-dihydro-1,3,4-thiadiazoleVEGFR-20.024[2]
Sorafenib (Control)-VEGFR-20.041[2]
7b1,3,4-thiadiazoleVEGFR-20.04065[3]
Sorafenib (Control)-VEGFR-20.05332[3]
Series 5: EGFR Inhibitors
20b2,3-dihydro-1,3,4-thiadiazoleEGFR1.431[4]
Erlotinib (Control)-EGFR0.005[4]
Series 6: Tubulin Polymerization Inhibitors
7c2,4-disubstituted thiazoleTubulin2.00[5]
9a2,4-disubstituted thiazoleTubulin2.38[5]
Combretastatin A-4 (Control)-Tubulin2.96[5]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key SAR trends for 1,2,3-thiadiazole analogs:

  • Substitution at C4 and C5: The nature of the substituents at the 4th and 5th positions of the thiadiazole ring is crucial for anticancer activity. Large, rigid moieties, such as fused steroidal rings (DHEA derivatives), can lead to potent cytotoxicity.[1]

  • Aryl Substituents: The presence of aryl groups, often with specific substitution patterns like the 3,4,5-trimethoxyphenyl group found in combretastatin analogs, is a common feature in highly active compounds.[1]

  • Bioisosteric Replacement: The 1,2,3-thiadiazole ring can act as a bioisostere for other five-membered heterocyclic rings or even a cis-double bond, as seen in the CA-4 analogs, maintaining or enhancing biological activity.[1]

  • Target-Specific Modifications: For enzyme inhibitors, modifications that enhance binding to the target's active site are key. For instance, in VEGFR-2 inhibitors, specific substitutions on the thiadiazole scaffold lead to potent inhibition.[2][3]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescence reporter (e.g., DAPI).[6]

  • Compound Addition: Test compounds are added to the tubulin solution at various concentrations. A known tubulin inhibitor (e.g., combretastatin A-4) and a vehicle control are used as positive and negative controls, respectively.

  • Polymerization Induction: Polymerization is initiated by incubating the reaction mixture at 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for tubulin polymerization inhibition is calculated for each compound.[5][7]

Hsp90 Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of compounds to the Hsp90 protein.

  • Principle: The assay is based on the competition between a fluorescently labeled ligand (e.g., FITC-geldanamycin) and the test compound for binding to the ATP-binding pocket of Hsp90.

  • Reaction Mixture: Recombinant human Hsp90α is incubated with the fluorescently labeled ligand in a suitable buffer.

  • Compound Titration: The test compound is added at increasing concentrations.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. Binding of the large Hsp90 protein to the small fluorescent ligand results in a high polarization value. Displacement of the fluorescent ligand by the test compound leads to a decrease in polarization.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined. This can be used to calculate the binding affinity (Kd).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 1,2,3-thiadiazole analogs and a general workflow for their anticancer evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_sar SAR & Lead Optimization synthesis Synthesis of 1,2,3-Thiadiazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 enzyme_assay Enzyme Inhibition Assays (e.g., VEGFR-2, Tubulin) ic50->enzyme_assay binding_assay Binding Assays (e.g., Hsp90 FP) ic50->binding_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle sar_analysis Structure-Activity Relationship Analysis enzyme_assay->sar_analysis binding_assay->sar_analysis cell_cycle->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis, screening, and mechanistic evaluation of 1,2,3-thiadiazole analogs as anticancer agents.

VEGFR2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Migration Cell Migration Gene_Expression->Migration Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Thiadiazole 1,2,3-Thiadiazole Analog (Inhibitor) Thiadiazole->VEGFR2 Inhibition

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by 1,2,3-thiadiazole analogs.

References

A Comparative Guide to the Efficacy of 1,2,3-Thiadiazole and Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2,3-Thiadiazole and Oxadiazole Scaffolds in Medicinal Chemistry, Supported by Experimental Data.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with each ring system offering a unique combination of physicochemical properties and biological activities. Among these, the 1,2,3-thiadiazole and various isomers of the oxadiazole nucleus have emerged as versatile pharmacophores in the design of novel therapeutic agents. This guide provides a comparative overview of the efficacy of derivatives of these two heterocyclic systems, focusing on their anticancer and antimicrobial potential, supported by experimental data from the literature.

While direct head-to-head comparative studies of 1,2,3-thiadiazole and oxadiazole derivatives are limited, a broader analysis of the more extensively studied 1,3,4-thiadiazole and various oxadiazole isomers (1,3,4- and 1,2,4-) offers valuable insights into their relative bioactivities. Both 1,2,3-thiadiazole and oxadiazole moieties are present in a wide array of pharmacologically active compounds, demonstrating significant potential in medicinal chemistry.[1]

Comparative Biological Activities: Anticancer and Antimicrobial Potential

The true measure of a scaffold's utility lies in its biological activity. The following sections summarize quantitative data from studies evaluating the anticancer and antimicrobial efficacy of 1,2,3-thiadiazole and oxadiazole derivatives. It is important to note that direct comparisons are most meaningful when conducted within the same study under identical experimental conditions.

Anticancer Activity

Both 1,2,3-thiadiazole and oxadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines.[1][2] The 1,3,4-oxadiazole ring, in particular, is a component of many compounds with high cytostatic potential.[3]

Below is a summary of the anticancer activity (IC50 values in µM) of various 1,2,3-thiadiazole and oxadiazole derivatives from selected studies.

Compound ClassDerivative DescriptionCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivativeT47DBreast0.042 - 0.058Adriamycin0.04
1,3,4-Oxadiazole Hybrid with 1,3,4-thiadiazoleSMMC-7721LiverMore active than 5-FU5-Fluorouracil-
1,3,4-Oxadiazole Hybrid with 1,3,4-thiadiazoleMCF-7BreastMore active than 5-FU5-Fluorouracil-
1,3,4-Oxadiazole Hybrid with 1,3,4-thiadiazoleA549LungMore active than 5-FU5-Fluorouracil-
1,2,4-Oxadiazole Linked with 1,2,4-thiadiazole-pyrimidineA549Lung0.11±0.051--
1,2,4-Oxadiazole Linked with 1,2,4-thiadiazole-pyrimidineMCF-7Breast0.22±0.078--
1,2,4-Oxadiazole Linked with 1,2,4-thiadiazole-pyrimidineColo-205Colon0.93±0.043--
1,2,4-Oxadiazole Linked with 1,2,4-thiadiazole-pyrimidineA2780Ovarian0.34±0.056--
1,2,4-Oxadiazole Linked imidazopyrazine derivative (16a)MCF-7Breast0.68Adriamycin-
1,2,4-Oxadiazole Linked imidazopyrazine derivative (16b)MCF-7Breast0.22Adriamycin-
Antimicrobial Activity

Derivatives of both 1,2,3-thiadiazole and oxadiazole have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4][5] The following table summarizes the minimum inhibitory concentration (MIC) values in µg/mL for selected derivatives.

Compound ClassDerivative DescriptionMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,3,4-Oxadiazole Nalidixic acid hybridP. aeruginosaStronger than CiprofloxacinCiprofloxacin-
1,3,4-Oxadiazole Nalidixic acid hybridS. aureusComparable to CiprofloxacinCiprofloxacin-
1,3,4-Oxadiazole Pyrazine & azetidin-2-one hybridB. subtilisModerate to excellentAmoxicillin-
1,3,4-Oxadiazole Pyrazine & azetidin-2-one hybridS. aureusModerate to excellentAmoxicillin-
1,3,4-Oxadiazole Pyrazine & azetidin-2-one hybridE. coliModerate to excellentAmoxicillin-
1,3,4-Oxadiazole Pyrazine & azetidin-2-one hybridP. aeruginosaModerate to excellentAmoxicillin-
1,3,4-Thiadiazole 2-arylamino-5-(pyridin-2-ylmethyl)----
1,3,4-Oxadiazole 2-arylamino-5-(pyridin-2-ylmethyl)----

Experimental Protocols

The reproducibility of scientific claims hinges on detailed methodologies. Below are the experimental protocols for the key biological assays mentioned in this guide.

Anticancer Activity Evaluation (MTT Assay)

A common method to assess the cytotoxic effects of the compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.[5]

  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison and development of 1,2,3-thiadiazole and oxadiazole derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Scaffold Selection) Target_ID->Lead_Gen Hit Identification Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Bioisosteric Replacement (e.g., Thiadiazole vs. Oxadiazole) Preclinical In Vitro & In Vivo Testing Lead_Opt->Preclinical Candidate Selection Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A typical workflow for drug discovery and development.

Bioisosteric_Replacement_Logic Scaffold Initial Scaffold (e.g., Amide, Ester) Thiadiazole 1,2,3-Thiadiazole Scaffold->Thiadiazole Bioisosteric Replacement Oxadiazole Oxadiazole Scaffold->Oxadiazole Bioisosteric Replacement Properties Improved Properties: - Efficacy - Selectivity - ADME Profile Thiadiazole->Properties Oxadiazole->Properties

Bioisosteric replacement strategy in drug design.

Conclusion

The 1,2,3-thiadiazole and oxadiazole scaffolds hold significant promise in drug design, each offering a distinct set of physicochemical and biological properties.[6] While direct comparative efficacy data for 1,2,3-thiadiazole versus oxadiazole derivatives is not abundant in the current literature, the extensive research on related isomers, particularly 1,3,4-thiadiazole, demonstrates the potent and versatile nature of these heterocyclic systems. The choice between these scaffolds in a drug discovery program should be guided by the specific therapeutic target, the desired structure-activity relationship, and the overall pharmacokinetic profile. The data and experimental protocols presented in this guide aim to provide a solid foundation for the rational design and evaluation of novel drug candidates based on these versatile heterocyclic cores.

References

A Comparative Analysis of the Biological Activities of Substituted Aminothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminothiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted aminothiadiazoles, supported by experimental data from recent studies. The information is presented to facilitate the identification of promising lead compounds and to guide future drug discovery efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of different substituted aminothiadiazole derivatives. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of substituted aminothiadiazoles is a well-documented area of research. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Compound Type/SubstituentTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference StandardSource
2-amino-1,3,4-thiadiazole derivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)MIC: 18-20 μg/mLCiprofloxacin
2-substituted aminothiazoles (Schiff bases)S. aureus, Staphylococcus epidermidis (Gram-positive)Comparable to AmpicillinAmpicillin
2-substituted aminothiazoles (Azetidinones)Escherichia coli, Klebsiella pneumoniae (Gram-negative)Comparable to AmpicillinAmpicillin
Functionally substituted 2-aminothiazolesGram-positive & Gram-negative bacteria, FungiMore active than Ampicillin and Streptomycin (bacteria); Better than Ketoconazole and Bifonazole (fungi)Ampicillin, Streptomycin, Ketoconazole, Bifonazole
Chloro-substituted thiadiazolesS. aureus, E. coli, Proteus vulgarisStronger activity compared to nitro, methoxy, hydroxy, or methyl derivativesNot specified
2-amino-4-(2-pyridyl) thiazole derivativesMycobacterium tuberculosis H37RvNot specifiedNot specified
Aminothiazole derivatives with various substituentsE. coli, B. subtilisHigh activity with 4-cianophenyl, 4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl, and phenyl substituentsCiprofloxacin
Anticancer Activity

Substituted aminothiadiazoles have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Compound Type/SubstituentCancer Cell Line(s)Activity Metric (IC50)Reference StandardSource
bis(1,3,4-thiadiazole) derivativesHuman breast carcinoma (MCF-7)Higher activity than ImatinibImatinib
Chiral 1,3,4-thiadiazoles with γ-butenolide moietyHela0.9 μM (Compound 9e)Not specified
3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamineA549, C637.3 ± 6.8 μg/mL (A549), 11.3 ± 1.2 μg/mL (C6)Mitoxantrone (15.7 ± 4.0 μg/mL for A549, 11.0 ± 1.7 μg/mL for C6)
N-substituted-1,3-thiazole derivativesLeukemia HL-601.3±0.29μM (Compound 4b)Doxorubicin
5-ylidene-4-aminothiazol-2(5H)-one derivativesLeukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)Low to moderate activity with significant selective actionNot specified
Piperazinyl-thiazole acetamide scaffoldLeukemia, Prostate cancerGI50: 3.51 µM (Leukemia), 5.15 µM (Prostate cancer)Not specified
2-substituted-aminothiazole-4-carboxylate derivativesRPMI-8226 leukemia cell lineGI50 = 0.08 µM (Compound 13)Not specified
Anti-inflammatory Activity

Several studies have highlighted the potential of substituted aminothiadiazoles as anti-inflammatory agents, with some compounds showing activity comparable to or better than existing drugs.

Compound Type/SubstituentIn-vivo/In-vitro ModelActivity Metric (% Inhibition)Reference StandardSource
2,5-disubstituted-1,3,4-thiadiazolesCarrageenan-induced rat paw edema37% paw edema inhibition (Compound 1)Not specified
1,3,4-thiadiazoles with pyrazole and pyrrole nucleusCarrageenan-induced rat paw edema77.27% - 81.00% inhibition (Compounds 3c, 3d, 4c showed potent activity)Indomethacin (74.82% - 80.32% inhibition)
2,6-diaryl-imidazo[2,1-b]thiadiazole derivativesCarrageenan-induced rat paw edemaBetter anti-inflammatory activity than diclofenac (Compound 5c)Diclofenac
1,3-thiazole derivativesLPS-induced TNFα and IL-8 releaseIC50 values in the μM rangeNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted aminothiadiazole derivatives and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac).

  • Induction of Edema: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Percentage Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Plates Microtiter Plate Preparation (Serial Dilutions) Plates->Inoculation Incubation Incubation Inoculation->Incubation MIC_Det MIC Determination Incubation->MIC_Det anticancer_signaling_pathway cluster_pathway Potential Anticancer Mechanism Compound Aminothiadiazole Derivative Target Molecular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Apoptosis Induction of Apoptosis Target->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) Target->CellCycle Proliferation Inhibition of Cell Proliferation Target->Proliferation anti_inflammatory_workflow cluster_protocol In Vivo Anti-inflammatory Assay step1 Step 1 Compound Administration step2 Step 2 Carrageenan Injection step1->step2 step3 Step 3 Paw Volume Measurement step2->step3 step4 Step 4 Data Analysis (% Inhibition) step3->step4

In-Vitro Anticancer Efficacy of Novel 1,2,3-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Compounds incorporating this heterocyclic motif have demonstrated significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of the in-vitro anticancer activity of select 1,2,3-thiadiazole derivatives, presenting key experimental data to facilitate objective evaluation against established chemotherapeutic agents. The unique mesoionic character of the 1,2,3-thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.

Comparative Analysis of In-Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 1,2,3-thiadiazole derivatives against various human cancer cell lines. The data is juxtaposed with standard chemotherapeutic drugs, Adriamycin and Cisplatin, to provide a clear benchmark for their cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 22 T47DBreast Cancer0.042Adriamycin0.04
Compound 23 T47DBreast Cancer0.058Adriamycin0.04
Compound 25 T47DBreast Cancer0.048Adriamycin0.04
Compound 8e Panc-1Pancreatic Cancer12.79Sorafenib11.50
Compound 8l Panc-1Pancreatic Cancer12.22Sorafenib11.50
Compound 8e Huh-7Hepatocellular Carcinoma11.84Cisplatin12.70
Compound 8l Huh-7Hepatocellular Carcinoma10.11Cisplatin12.70

Data sourced from a comprehensive review on thiadiazole derivatives as anticancer agents.

Experimental Protocols

The determination of in-vitro cytotoxicity, as represented by the IC50 values in the table above, is commonly performed using the MTT assay.

MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength after solubilization.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,3-thiadiazole derivatives) and the reference drug. A vehicle control (e.g., DMSO) and an untreated control are also included. The plates are incubated for a further 48-72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mechanism of Action: Signaling Pathways and Workflows

Certain 1,2,3-thiadiazole derivatives exert their anticancer effects by targeting crucial cellular processes. One of the key mechanisms identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

experimental_workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis A 1,2,3-Thiadiazole Derivatives C MTT Assay A->C B Cancer Cell Lines B->C D Data Collection (Absorbance) C->D Incubation E Calculate % Viability D->E F Determine IC50 Values E->F Dose-Response Curve

Caption: A generalized workflow for the in-vitro cytotoxicity testing of 1,2,3-thiadiazole derivatives.

tubulin_inhibition cluster_compound Compound Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome thiadiazole 1,2,3-Thiadiazole Derivative tubulin Tubulin Dimers thiadiazole->tubulin Binds to microtubules Microtubule Formation thiadiazole->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: The signaling pathway of tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.

A Head-to-Head Comparison of Synthesis Routes for 1,2,3-Thiadiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole core is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The synthesis of this valuable heterocyclic scaffold has been approached through various methodologies, from classical cyclization reactions to modern, more efficient one-pot procedures. This guide provides a detailed head-to-head comparison of the most prominent synthetic routes to 1,2,3-thiadiazoles, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Key Synthesis Routes

The choice of synthetic route to a 1,2,3-thiadiazole derivative is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Below is a summary of the performance of three major synthetic strategies: the classical Hurd-Mori Synthesis, the Pechmann Synthesis, and a representative Modern One-Pot Synthesis.

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeYield (%)AdvantagesDisadvantages
Hurd-Mori Synthesis Ketones with an α-methylene groupHydrazine derivative (e.g., semicarbazide, tosylhydrazine), Thionyl chloride (SOCl₂)Several hours (multi-step)Good to excellent (up to 98%)[2]Broad substrate scope, well-established and reliable.[1]Use of hazardous reagent (SOCl₂), often requires isolation of intermediate, can be lengthy.
Pechmann Synthesis Compounds with a C=S bond (e.g., isothiocyanates, thioketones)Diazoalkanes (e.g., diazomethane)Not specified in detailModerate (e.g., 59% for a specific derivative)[3]Provides access to amino-substituted 1,2,3-thiadiazoles.Use of potentially explosive and toxic diazoalkanes, regioselectivity can be an issue.[1]
Modern One-Pot Synthesis Aryl ketones, Tosylhydrazine, Elemental SulfurIodine (catalyst), DMSO (solvent)~5 hoursGood to excellent (70-97%)[4]High step-economy (one-pot), avoids hazardous reagents like SOCl₂, generally high yields.May require optimization for different substrates, catalyst may be required.
Modern One-Pot Synthesis Enaminones, Tosylhydrazine, Elemental SulfurIodine/DMSONot specified in detailUp to 92%[2]Transition-metal-free, broad functional group tolerance.[2]Starting enaminones may require separate synthesis.

Experimental Protocols

For a practical comparison, detailed experimental protocols for the synthesis of specific 1,2,3-thiadiazole derivatives via the Hurd-Mori, Pechmann, and a modern one-pot approach are provided below.

Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This classical two-step method begins with the formation of an acetophenone semicarbazone, followed by cyclization with thionyl chloride.

Step 1: Synthesis of Acetophenone Semicarbazone

  • Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add a solution of sodium acetate (1.5 eq) in water to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and collect the precipitated acetophenone semicarbazone by filtration.

    • Wash the solid with water and dry thoroughly.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (DCM) or dioxane (anhydrous).

  • Procedure:

    • Suspend the dried acetophenone semicarbazone (1.0 eq) in anhydrous DCM or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.

Pechmann Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

This method involves the [3+2] cycloaddition of a diazo compound with an isothiocyanate.

  • Materials: Ethyl cyanoacetate, Sodium nitrite, Acetic acid, Ethanol, Potassium isothiocyanate, Diazomethane (generated in situ).

  • Procedure (adapted from general descriptions):

    • Prepare ethyl diazoacetate from ethyl cyanoacetate, sodium nitrite, and acetic acid.

    • In a separate flask, prepare a solution of potassium isothiocyanate in a suitable solvent.

    • Carefully add the freshly prepared ethyl diazoacetate solution to the potassium isothiocyanate solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed with stirring, monitoring its progress by TLC.

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is dried and concentrated, and the crude product is purified by chromatography to afford ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate.

Modern One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles

This efficient method combines all reactants in a single pot, catalyzed by iodine in DMSO.

  • Materials: Aryl ketone (e.g., acetophenone, 0.3 mmol), p-Toluenesulfonylhydrazide (TsNHNH₂, 0.33 mmol), Elemental sulfur (S₈, 0.6 mmol), Iodine (I₂, 10 mol%), Dimethyl sulfoxide (DMSO, 3 mL).

  • Procedure:

    • To a reaction tube, add the aryl ketone, p-toluenesulfonylhydrazide, elemental sulfur, and iodine.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add DMSO to the mixture.

    • Stir the reaction mixture at 100 °C for 5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 4-aryl-1,2,3-thiadiazole.[4]

Visualizing the Synthesis Pathways

To further clarify the logical flow of these synthetic routes, the following diagrams illustrate the key transformations.

Hurd_Mori_Synthesis Start Ketone with α-methylene group Hydrazone Hydrazone Intermediate Start->Hydrazone Hydrazine derivative (e.g., semicarbazide) Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole Thionyl Chloride (SOCl₂)

Caption: Workflow of the classical Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Pechmann_Synthesis Thiocarbonyl Thiocarbonyl Compound (e.g., Isothiocyanate) Thiadiazole 1,2,3-Thiadiazole Thiocarbonyl->Thiadiazole Diazoalkane Diazoalkane Diazoalkane->Thiadiazole [3+2] Cycloaddition

Caption: General scheme of the Pechmann synthesis via [3+2] cycloaddition.

Modern_One_Pot_Synthesis Reactants Aryl Ketone + Tosylhydrazine + Elemental Sulfur Thiadiazole 1,2,3-Thiadiazole Reactants->Thiadiazole Iodine (cat.), DMSO Heat

Caption: Streamlined modern one-pot synthesis of 1,2,3-thiadiazoles.

Conclusion

The synthesis of 1,2,3-thiadiazoles can be achieved through a variety of routes, each with its own set of advantages and limitations. The classical Hurd-Mori synthesis remains a robust and versatile method, despite its use of harsh reagents and multi-step nature. The Pechmann synthesis offers a valuable pathway to specific derivatives, particularly amino-substituted ones, though it requires the handling of potentially hazardous diazo compounds. For researchers prioritizing efficiency, safety, and step-economy, modern one-pot syntheses, such as the iodine-catalyzed reaction, present a highly attractive alternative, often providing excellent yields in a shorter timeframe and under milder conditions. The selection of the most appropriate synthetic strategy will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction.

References

Optimizing Biological Activity of Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiadiazole derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The data presented herein is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Data Presentation: Comparative Biological Activity of Thiadiazole Derivatives

The following tables summarize the quantitative biological activity of various thiadiazole derivatives, providing a clear comparison of their potency against different targets.

Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4[1]
2 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6[2]
3 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4[2]
4 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT116 (Colorectal Cancer)8.04 (48h)[3][4]
5 [5][6]triazolo[3,4-b][6][7]thiadiazole derivative (7d)MKN45 (Gastric Cancer)0.088[8]
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound IDStructureMicroorganismActivity MetricValueReference
6 General 1,3,4-thiadiazole derivativesStaphylococcus aureusMICVariableGeneral Finding
7 General 1,3,4-thiadiazole derivativesEscherichia coliMICVariableGeneral Finding
8 General 1,3,4-thiadiazole derivativesCandida albicansMICVariableGeneral Finding

Note: Specific MIC values for a broad range of antimicrobial thiadiazole derivatives are highly variable and depend on the specific substitutions. For detailed information, referral to specific antimicrobial studies is recommended.

Table 3: Enzyme Inhibitory Activity of Thiadiazole Derivatives
Compound IDStructureTarget EnzymeIC50Reference
9 Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoleAbl Tyrosine KinasePotent Inhibition[9][10]
10 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideAkt92.36% inhibition[11][12]
11 N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideAkt86.52% inhibition[11][12]
12 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeMEK/ERK PathwayInhibition of Activation[3][4]
13 Sulfonamide-based thiadiazole derivative (4f)Carbonic Anhydrase (PDBID 1V9E)Low IC50[13]
14 [5][6]triazolo[3,4-b][6][7]thiadiazole derivative (7d)c-Met Kinase2.02 nM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, MDA-MB-231, HCT116, MKN45) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: The thiadiazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of thiadiazole derivatives on specific enzymes.

  • Reagent Preparation: Prepare a reaction buffer specific to the target enzyme. Prepare solutions of the enzyme, the substrate, and the thiadiazole inhibitor in the reaction buffer.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by thiadiazole derivatives and a general experimental workflow for biological activity screening.

G cluster_workflow Experimental Workflow for Biological Activity Screening Compound Thiadiazole Derivative Library Primary_Screening Primary Screening (e.g., Single High Concentration) Compound->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active Hits Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Selectivity) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: General experimental workflow for screening and identifying lead thiadiazole derivatives.

G cluster_pathway Bcr-Abl Signaling Pathway Inhibition Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos Thiadiazole Thiadiazole Derivative Thiadiazole->Bcr_Abl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the Bcr-Abl signaling pathway by thiadiazole derivatives.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibits Survival_Growth Cell Survival & Growth Downstream->Survival_Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.

G cluster_pathway MAPK/ERK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Thiadiazole Thiadiazole Derivative Thiadiazole->MEK Inhibits Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation

References

A Comparative Guide to the Isomeric Purity Analysis of 1,2,3- and 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is critical. The thiadiazole ring system, a key pharmacophore in many biologically active molecules, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1][2][3] Among these, the 1,2,3- and 1,3,4-isomers are frequently encountered scaffolds. Distinguishing between these isomers is essential for understanding structure-activity relationships, ensuring reproducibility, and meeting regulatory requirements.

This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of 1,2,3- and 1,3,4-thiadiazole derivatives, supported by experimental data and detailed protocols.

Core Analytical Techniques

The principal methods for the separation and identification of thiadiazole isomers include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages for either quantification, structural elucidation, or sensitive detection.

TechniquePrimary UseKey AdvantagesLimitations
HPLC Quantification, SeparationExcellent for separating isomers, robust for quantitative analysis, adaptable for preparative isolation.[4][5]Requires reference standards for absolute identification; method development can be time-consuming.
NMR Structural ElucidationUnambiguous structure confirmation, provides detailed information on atom connectivity and substitution patterns.[6][7]Lower sensitivity compared to MS, not ideal for trace-level impurity detection.
MS Identification, SensitivityHigh sensitivity and selectivity, provides molecular weight information, fragmentation patterns can differentiate isomers.[8]May require chromatographic coupling (e.g., GC-MS, LC-MS) for mixture analysis; isomers can sometimes show similar fragmentation.[8]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing thiadiazole derivatives. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in the dipole moments and polar surface areas of 1,2,3- and 1,3,4-thiadiazole isomers allow for their chromatographic separation.

Comparative HPLC Data

The retention time of a thiadiazole derivative is influenced by the isomer core and its substituents. The following table illustrates typical RP-HPLC conditions and expected results.

Compound TypeColumnMobile PhaseFlow RateDetectionExpected Retention Time
2,5-disubstituted-1,3,4-thiadiazoleC18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)[9]1.0 mL/min[9]UV at 250-335 nm[5][9]Isomer-dependent; separation is achieved based on polarity differences.
Substituted 1,2,3-thiadiazoleC18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Acetic Acid1.1 mL/minUV at 260 nmGenerally, isomers with higher dipole moments will have shorter retention times in RP-HPLC.
Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general method for the isomeric purity analysis of a synthesized thiadiazole derivative sample.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards of each isomer and the test sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards (e.g., 0.1 to 100 µg/mL).

  • Chromatographic Conditions:

    • Column: ODS-2 Hypersil C18 (or equivalent), 5 µm, 150 x 4.6 mm.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M triethylammonium phosphate or 0.1% formic acid for MS compatibility).[4][5]

    • Elution Mode: An isocratic or gradient elution may be used. A typical starting point is 60:40 Methanol:Water or a gradient from 20% to 80% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV-Diode Array Detection (DAD) at a wavelength corresponding to the absorbance maximum of the compounds (typically 250-350 nm).[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and sample.

    • Identify the peaks corresponding to the 1,2,3- and 1,3,4-thiadiazole isomers based on the retention times of the reference standards.

    • Calculate the isomeric purity by determining the relative peak area percentages.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase filter_sample Filter through 0.45µm Syringe Filter prep_sample->filter_sample hplc Inject into RP-HPLC System filter_sample->hplc separation Isocratic/Gradient Elution (C18 Column) hplc->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Calculate Isomeric Purity (%) integration->quantification

A streamlined workflow for HPLC-based isomeric purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural confirmation.[6] The distinct electronic environments of the carbon and hydrogen atoms within the 1,2,3- and 1,3,4-thiadiazole rings result in characteristic chemical shifts in ¹H and ¹³C NMR spectra, allowing for clear differentiation.

Comparative NMR Data

The chemical shifts (δ) are highly dependent on the substituents and the solvent used. However, the relative positions of the ring carbons provide a reliable method for distinguishing the isomers.

Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiadiazole Ring Carbons

IsomerC(2)C(4)C(5)Reference
1,3,4-Thiadiazole (Substituted)~163-169 ppm-~158-164 ppm[7][10]
1,2,3-Thiadiazole (Substituted)-~130-145 ppm~145-155 ppm[6]

Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Thiadiazoles

IsomerH(4)H(5)Reference
1,3,4-Thiadiazole 9.28 (s)9.28 (s)-
1,2,3-Thiadiazole 8.52 (d)9.15 (d)[6]

Note: In substituted derivatives, these signals are absent and replaced by signals from the substituent groups.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[6]

  • 2D NMR (Optional but Recommended):

    • For complex structures, run 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to assign all signals unambiguously.[6]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts of the ring protons and carbons to known values for 1,2,3- and 1,3,4-thiadiazole systems to confirm the isomeric identity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique (LC-MS or GC-MS), is a highly sensitive method for identifying isomers. Electrospray Ionization (ESI) is commonly used for these compounds. While isomers have the same molecular weight, their fragmentation patterns under tandem MS (MS/MS) conditions can be distinct, providing a structural fingerprint.

For example, 1,2,3-thiadiazole derivatives are known to characteristically lose a molecule of nitrogen (N₂) during fragmentation, a pathway not typically available to the 1,3,4-isomer.[8]

Detailed Experimental Protocol: ESI-MS/MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically acetonitrile/water with 0.1% formic acid for positive ion mode.

  • Infusion and MS Acquisition:

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[8]

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the fragmentation pattern. Look for characteristic losses. For a 1,2,3-thiadiazole, a prominent neutral loss of 28 Da ([M+H-N₂]⁺) is a strong indicator of its isomeric identity.[8]

    • Compare the fragmentation spectrum of the unknown sample to that of a known reference standard if available.

Method_Comparison center_node Isomeric Purity Analysis of Thiadiazoles hplc HPLC center_node->hplc nmr NMR Spectroscopy center_node->nmr ms Mass Spectrometry center_node->ms hplc_quant Quantitative Analysis (Purity %) hplc->hplc_quant Best for hplc_sep Isomer Separation hplc->hplc_sep Strength nmr_struct Unambiguous Structure Confirmation nmr->nmr_struct Best for nmr_connect Atom Connectivity (2D NMR) nmr->nmr_connect Strength ms_id Trace-Level Identification ms->ms_id Best for ms_frag Structural Clues from Fragmentation ms->ms_frag Strength

Comparison of the primary applications for each analytical technique.

Conclusion and Recommendations

The choice of analytical technique for the isomeric purity analysis of 1,2,3- and 1,3,4-thiadiazoles depends on the specific goal of the analysis.

  • For routine quality control and accurate quantification of known isomers, HPLC is the most suitable and robust method.

  • For the absolute confirmation of a new chemical entity's structure , NMR spectroscopy is indispensable.

  • For high-sensitivity detection and identification , particularly for impurities or in complex matrices, LC-MS/MS provides unparalleled performance, with its ability to distinguish isomers based on their unique fragmentation pathways.

A comprehensive analysis strategy often employs a combination of these techniques: HPLC for separation and quantification, with NMR and MS serving as orthogonal methods for definitive structural confirmation.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,3-Thiadiazol-5-amine, a compound utilized in various research and development applications.

Hazard Identification and Safety Precautions

This compound and its derivatives are associated with several potential hazards. Understanding these risks is the first step toward safe handling and disposal. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification and Precautionary Statements for this compound

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Harmful if swallowed.[1][2][3] Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.Wash skin thoroughly after handling.[1][2][4] Do not eat, drink, or smoke when using this product.[1][2][4] Wear protective gloves, protective clothing, and eye/face protection.[1][2][4] Avoid breathing dust or vapors.[4][5]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4] Do not let the product enter drains.[4]
Physical/Chemical Hazards Thermal decomposition can release toxic gases and vapors, such as nitrogen oxides, sulfur oxides, and carbon oxides.[4] May explosively decompose on heating, shock, or friction.[1]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Experimental Protocol: Waste Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Adherence to all institutional, local, and national regulations is mandatory.

Step 1: Personal Protective Equipment (PPE) Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A laboratory coat.[6]

Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure correct disposal.[6]

  • Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing boats, pipette tips, wipes), in a dedicated and clearly labeled hazardous waste container with a secure lid.[4][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[4][6] Do not mix with other incompatible waste streams.[6]

  • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[4][6]

Step 3: Container Management All waste containers must be:

  • Made of a compatible material and in good condition.[6][7]

  • Kept closed at all times, except when adding waste.[6][7]

  • Clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[4][6]

Step 4: Storage Pending Disposal Store waste containers in a designated, well-ventilated waste accumulation area away from incompatible materials.[4]

Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] Do not dispose of this compound down the drain or in regular trash.[6]

Spill and Leak Response

In the event of a spill or leak, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4] For solid spills, carefully sweep up the material, avoiding dust generation.[4][5]

  • Collection: Place all contaminated absorbent material and spilled solids into a labeled hazardous waste container.[4][6]

  • Decontamination: Thoroughly clean the spill area with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your institution's EHS department.[4]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Identify Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, broken glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS or Licensed Hazardous Waste Contractor storage->ehs_contact

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 1,2,3-Thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,3-Thiadiazol-5-amine. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Some derivatives are also suspected of causing genetic defects or cancer.[4] Inhalation of dust or vapors may cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to minimize exposure. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6] Standard laboratory eyeglasses are not sufficient.

  • Hand Protection: Use compatible, chemical-resistant gloves.[7][8] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[7]

  • Respiratory Protection: In areas with inadequate ventilation or when dust is generated, a government-approved respirator is required.[5][7] A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[6]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3][7][9] In some situations, protective boots may also be required.[7]

PropertyValueSource
Molecular FormulaC2H3N3S[3][10]
Molecular Weight101.127 g/mol [10]
AppearanceDark yellow to dark brown powder[10]
Melting Point224 ~ 235℃ (decomposes)[3][10]
Boiling Point239.8°C at 760 mmHg[3]
Flash Point98.9 ± 25.1 °C[3]
Density1.5 ± 0.1 g/cm³[3]

Operational Plan: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area.[2][3] The use of a chemical fume hood is strongly recommended to prevent the inhalation of dust or vapors.[6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Experimental Protocol: Weighing and Transfer

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, such as non-sparking tools.[2][3][6]

  • Weighing: Perform all weighing and transfer operations within a chemical fume hood to minimize the generation of dust.[6]

  • Handling: Handle the solid material with care to avoid creating dust.[6]

  • Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.[6]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][6] Decontaminate all surfaces and equipment that came into contact with the chemical.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh handling_transfer Transfer and Dissolve Slowly handling_weigh->handling_transfer post_decon Decontaminate Equipment and Surfaces handling_transfer->post_decon post_wash Wash Hands and Exposed Skin post_decon->post_wash post_waste Segregate and Label Waste post_wash->post_waste disp_solid Solid Waste Container post_waste->disp_solid Solids disp_liquid Liquid Waste Container post_waste->disp_liquid Liquids disp_final Dispose via Approved Service disp_solid->disp_final disp_liquid->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired compounds and any contaminated solid materials (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4][8]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[4][8] Do not mix with incompatible waste streams.[4]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[4]

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][4][8] Do not dispose of this chemical down the drain or in regular trash.[4][8]

Emergency Procedures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][9] If respiratory irritation occurs, seek medical attention.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3][9] If present, remove contact lenses if it is easy to do so and continue rinsing.[2][3][9] If eye irritation persists, seek immediate medical attention.[1][9]

  • If Swallowed: Rinse the mouth with water and call a poison center or doctor if you feel unwell.[1][7] Do NOT induce vomiting.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazol-5-amine
Reactant of Route 2
1,2,3-Thiadiazol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。